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  • Product: 2,3-Dimethylquinoxalin-5-amine
  • CAS: 19023-68-8

Core Science & Biosynthesis

Foundational

A-Z Technical Guide to the Crystal Structure Determination of 2,3-Dimethylquinoxalin-5-amine

Abstract This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2,3-Dimethylquinoxalin-5-amine. As a compound of interest in medicinal and materials chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2,3-Dimethylquinoxalin-5-amine. As a compound of interest in medicinal and materials chemistry, its precise three-dimensional structure is critical for understanding its function and for rational drug design. A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that the crystal structure for this specific compound has not yet been reported, rendering this document the primary roadmap for its determination.[1][2][3] This guide details the entire workflow, from initial synthesis and purification to advanced crystallographic data analysis and structure validation, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Need for Structural Elucidation

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[4][5] The specific compound, 2,3-Dimethylquinoxalin-5-amine, possesses structural motifs—a planar aromatic core, methyl substituents, and an amine group—that suggest potential for diverse intermolecular interactions, such as hydrogen bonding and π-stacking. These interactions are fundamental to its solid-state packing, solubility, and ultimately, its bioavailability and efficacy in potential therapeutic applications.

Determining the single-crystal X-ray structure provides unambiguous, atomic-level resolution of its molecular conformation, bond lengths, bond angles, and packing arrangement.[6][7] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the 3D structure with biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on drug properties.

  • Computational Modeling: Providing an accurate, experimentally determined model for docking studies and molecular dynamics simulations.

This guide, therefore, serves as a complete protocol to take 2,3-Dimethylquinoxalin-5-amine from a synthesized powder to a fully refined and validated crystal structure.

Part I: Synthesis, Purification, and Crystallization

The prerequisite for any crystallographic study is the availability of high-purity, single crystals. This section outlines the chemical synthesis and the critical techniques for obtaining diffraction-quality crystals.

Proposed Synthesis of 2,3-Dimethylquinoxalin-5-amine

The most established and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[8]

Protocol:

  • Reaction Setup: To a solution of 3-nitro-o-phenylenediamine (1.0 eq) in ethanol, add diacetyl (2,3-butanedione) (1.1 eq).

  • Condensation: Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate product, 2,3-dimethyl-5-nitroquinoxaline, will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Reduction: Suspend the dried nitro-intermediate in ethanol. Add a reducing agent such as tin(II) chloride (SnCl₂) (3.0 eq) and concentrated hydrochloric acid. Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2,3-Dimethylquinoxalin-5-amine, should be purified by column chromatography on silica gel.

dot graphviz digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: Proposed Synthesis Workflow", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Figure 1: Proposed Synthesis Workflow for 2,3-Dimethylquinoxalin-5-amine.

Crystallization Methodologies

Growing single crystals is often the most challenging step. It is an empirical process requiring patience and systematic screening of various conditions. The goal is to slowly bring a solution to a state of supersaturation, allowing for ordered crystal nucleation and growth.

2.2.1 Foundational Principles

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. Too high, and it won't crystallize; too low, and it won't dissolve enough material.

2.2.2 Recommended Crystallization Techniques The following are robust methods for small organic molecules.[9][10][11][12] It is recommended to run multiple experiments in parallel.

Technique Description Rationale & Key Insights
Slow Evaporation A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The solvent slowly evaporates, increasing the concentration and inducing crystallization.[9][12]Causality: This is the simplest method and often a good starting point.[12] The rate of evaporation is critical; slower is almost always better. Using a vial with a narrow opening or covering it with parafilm pierced by a needle can control the rate.
Vapor Diffusion The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "bad" solvent (an anti-solvent) in which the compound is insoluble. The "bad" solvent must be more volatile than the "good" solvent.[9][13][14][15]Causality: The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization. This method is excellent for small quantities of material and often yields high-quality crystals.[9] Two common setups are hanging drop and sitting drop.[13][16]
Solvent Layering A concentrated solution of the compound is placed at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible anti-solvent is carefully layered on top to create a distinct interface.Causality: Crystallization occurs at the interface as the anti-solvent slowly diffuses into the compound's solution. This technique avoids rapid precipitation and allows for controlled crystal growth.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).Causality: The solubility of most organic compounds decreases with temperature. Slow, controlled cooling prevents the rapid "crashing out" of the material as an amorphous solid or microcrystalline powder.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer. This section details the process of data collection.

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. Ideal dimensions are typically between 0.1 and 0.3 mm in all directions.

  • Mounting: The selected crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation. It is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

Expert Insight: Flash-cooling is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a reduction in radiation damage during data collection.[17]

Data Collection Strategy

The mounted crystal is placed on a goniometer within the diffractometer. The goal is to collect a complete and redundant dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6][17]

Protocol:

  • Initial Screening: Collect a few initial frames to assess the crystal's diffraction quality. This allows for a preliminary determination of the unit cell and space group.

  • Strategy Calculation: Based on the preliminary unit cell and Bravais lattice, the data collection software will calculate an optimal strategy to collect a complete dataset with sufficient redundancy.[17]

  • Full Data Collection: Execute the data collection strategy. This typically involves collecting a series of frames over a range of crystal orientations (phi and omega scans). Data collection can take several hours.[6]

Key Data Collection Parameters:

Parameter Typical Value/Setting Significance (Causality)
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Molybdenum is standard for small molecules. Copper provides more intense diffraction but can cause fluorescence with certain elements.
Temperature 100 KReduces thermal vibration, improving data quality and resolution.
Detector Distance 40-60 mmA shorter distance allows for the collection of higher-resolution data.
Exposure Time 10-60 seconds/frameMust be long enough to get good counting statistics for weak reflections but short enough to avoid overloading the detector with strong reflections.
Resolution Goal < 0.84 ÅData to at least 0.84 Å resolution is required for publication in many journals.[18] For direct methods to work effectively, a resolution of at least 1.2 Å is considered the minimum.[18][19]
Data Processing

After collection, the raw diffraction images are processed. This involves:

  • Integration: Determining the positions and intensities of all the diffraction spots (reflections) on each frame.

  • Scaling: Placing all integrated intensities from different frames onto a common scale.

  • Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.

  • Merging: Averaging symmetry-equivalent reflections to create the final reflection file (an .hkl file).

Part III: Structure Solution, Refinement, and Validation

This is the computational phase where the processed diffraction data is used to generate and perfect the 3D atomic model. This workflow is typically performed using software packages like Olex2, which provides a graphical interface for underlying programs like SHELX.[20][21][22]

dot graphviz digraph "Crystallographic_Workflow" { graph [splines=true, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, label="Figure 2: Core Crystallographic Workflow", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Figure 2: Core Crystallographic Workflow from data to validated structure.

Structure Solution

The "phase problem" is the central challenge in crystallography. We measure reflection intensities, but we lose the phase information. For small molecules like 2,3-Dimethylquinoxalin-5-amine, this is typically solved using Direct Methods .[23]

Protocol using SHELXS:

  • Input: The program uses the reflection data (.hkl file) and a preliminary instruction file (.ins file) containing the unit cell and chemical formula.

  • Process: Direct methods use statistical relationships between the phases of strong reflections to generate probable phase sets.[19][23] The program (e.g., SHELXS) will try thousands of combinations.[19]

  • Output: The best solution will generate an electron density map where peaks correspond to atomic positions. This initial model will be an incomplete fragment of the molecule.

Structure Refinement

Refinement is the iterative process of adjusting the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[24] The primary program for this is SHELXL.

Step-by-Step Refinement Protocol:

  • Initial Cycles: Start by refining the positions of the atoms found in the initial solution. Use a few cycles of least-squares refinement.

  • Atom Assignment: Based on the molecular structure and the appearance of the atoms in the electron density map, assign atomic types (Carbon or Nitrogen). The quinoxaline core should be readily identifiable.

  • Anisotropic Refinement: Refine the atoms anisotropically. This models atoms as ellipsoids rather than spheres, accounting for their thermal motion in different directions. This is a critical step for an accurate model.

  • Locate Hydrogen Atoms: Hydrogen atoms can often be located in the difference Fourier map (a map showing where electron density is still unaccounted for). They are then typically placed in calculated positions and refined using a "riding model."

  • Convergence: Continue refinement until the model converges, meaning the parameters are no longer changing significantly between cycles.

Model Validation

The final step is to rigorously validate the quality and correctness of the crystal structure. The primary tool for this is checkCIF, provided by the International Union of Crystallography (IUCr).[25][26]

Trustworthiness through Self-Validation: The quality of a refinement is judged by several key metrics. These parameters provide a self-validating system to ensure the model is chemically and crystallographically sound.

Metric Target Value Interpretation & Causality
R1 < 5% for good dataA measure of the agreement between observed and calculated structure factor amplitudes. A lower R1 indicates a better fit.
wR2 < 12% for good dataA weighted R-factor based on intensities. It is generally higher than R1 but is a more reliable indicator of refinement quality.
Goodness of Fit (GooF) ~ 1.0Should be close to 1 for a good model. A value significantly different from 1 suggests an incorrect model or improper weighting of the data.
Residual e⁻ Density < ±0.5 e⁻/ųThe largest peaks and holes in the final difference Fourier map should be close to zero, indicating that all electron density has been accounted for.

The checkCIF report will list any potential issues as ALERTS.[26] These must be carefully reviewed and, if necessary, explained or resolved before publication.

Part IV: Structural Analysis and Interpretation

With a validated structure, the final step is to analyze its chemical features.

Intramolecular Geometry
  • Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles to standard values for similar chemical fragments. This confirms the correct assignment of atom types and hybridization.

  • Planarity: Verify the planarity of the quinoxaline ring system.

Intermolecular Interactions

The amine group (-NH₂) is a strong hydrogen bond donor, and the quinoxaline nitrogen atoms are hydrogen bond acceptors.

  • Hydrogen Bonding: Identify and analyze any hydrogen bonds. These are the primary forces that will dictate the crystal packing. The N-H···N interactions are expected to be prominent.

  • π-π Stacking: Look for parallel arrangements of the quinoxaline rings, indicative of π-π stacking interactions. These weaker interactions also contribute significantly to the overall stability of the crystal lattice.

dot graphviz digraph "Intermolecular_Interactions" { graph [fontname="Arial", fontsize=12, label="Figure 3: Potential Intermolecular Interactions", labelloc=b, rankdir=LR]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368", style=dashed, arrowhead=vee, arrowsize=0.8];

} enddot Caption: Figure 3: Potential Intermolecular Interactions to analyze in the final structure.

Conclusion

This guide provides a rigorous and comprehensive framework for the determination of the crystal structure of 2,3-Dimethylquinoxalin-5-amine. By following this workflow—from rational synthesis and systematic crystallization to meticulous data collection and validated refinement—researchers can obtain an accurate and publishable crystal structure. This structural data will serve as a cornerstone for future research, enabling a deeper understanding of this compound's properties and facilitating its development for scientific and pharmaceutical applications.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement.
  • Sheldrick, G. M. (n.d.). SHELXS - Direct Methods.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • OlexSys. (n.d.). Documentation.
  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs.
  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • Royal Society of Chemistry. (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.
  • Sheldrick, G. M. (1997). The SHELX-97 Manual.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences.
  • CCP4. (2025). Solve a small-molecule structure. CCP4 Wiki.
  • The Science Simplified. (2022, January 31).
  • ResearchGate. (2021). What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software?.
  • Massachusetts Institute of Technology. (n.d.). The SHELX package. MIT OpenCourseWare.
  • Wlodawer, A., Dauter, Z., & Minor, W. (n.d.).
  • Wikipedia. (n.d.).
  • Müller, P. (n.d.). Crystal structure refinement. Oxford Academic.
  • Frank Know It All. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube.
  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • Hubschle, C. (2020, November 22). ShelXle refinement using shelxs and direct methods [Video]. YouTube.
  • ICMAB. (n.d.).
  • Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1-11.
  • MDPI. (n.d.).
  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube.
  • SciELO. (2024).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central.
  • Guzei, I. (n.d.). Olex2 Manual (Commands). OlexSys.
  • Zenodo. (n.d.). Olex Tutorial.
  • Colgate University. (n.d.).
  • Cambridge Crystallographic Data Centre. (2025, October 1).
  • University of California, Los Angeles. (n.d.).
  • Taylor & Francis Online. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Massachusetts Institute of Technology. (n.d.).

Sources

Exploratory

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2,3-Dimethylquinoxalin-5-amine for Drug Discovery

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] 2,3-Dimethylquinoxalin-5-amine, a specific derivative, presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] 2,3-Dimethylquinoxalin-5-amine, a specific derivative, presents a promising starting point for developing novel therapeutics, particularly anticancer agents.[3][4] This technical guide provides a comprehensive, field-proven framework for leveraging quantum chemical calculations to elucidate the electronic structure, reactivity, and spectral properties of this molecule. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can gain profound insights that accelerate the rational design of more potent and specific drug candidates. This document details the causality behind methodological choices, presents self-validating computational protocols, and contextualizes the results within the drug development pipeline.

Introduction: The Strategic Value of Computational Chemistry

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Before committing to costly and time-consuming synthesis and in vitro screening, computational methods allow us to predict a molecule's behavior at the quantum level. For a molecule like 2,3-Dimethylquinoxalin-5-amine, this is not merely an academic exercise. The quinoxaline core is a "privileged scaffold," meaning it can bind to multiple biological targets.[1] Understanding its intrinsic electronic properties is critical to predicting its potential interactions, metabolic stability, and mechanism of action.

Quantum chemical calculations, particularly DFT, provide a powerful lens to view these properties. DFT offers a favorable balance of computational cost and accuracy for pharmaceutically relevant molecules, allowing us to model electronic structure, chemical reactivity, and other key physicochemical characteristics.[5][6] This guide will walk through the essential calculations required to build a comprehensive computational profile of 2,3-Dimethylquinoxalin-5-amine, transforming a simple 2D structure into a dynamic 3D model rich with predictive data.

Core Computational Methodology: A Validated Approach

The foundation of a reliable computational study lies in the selection of appropriate methods and parameters. Our approach is grounded in Density Functional Theory (DFT) for ground-state properties and its extension, Time-Dependent DFT (TD-DFT), for excited-state properties like electronic absorption spectra.[7][8]

The Causality of Method Selection
  • Theory Level (DFT): We select DFT because it includes electron correlation effects at a fraction of the cost of traditional ab initio methods, making it ideal for molecules of this size.[6]

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules. It has a long track record of providing reliable results for geometries, vibrational frequencies, and thermochemistry for a wide range of systems.

  • Basis Set (6-311++G(d,p)): The choice of basis set is critical for accuracy.

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing the lone pairs on the nitrogen atoms of the quinoxaline ring and the amine group, as well as any potential non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These allow for orbital shapes to distort, which is necessary to correctly model the anisotropic bonding environment in a heterocyclic aromatic system.

This combination of B3LYP/6-311++G(d,p) represents a robust, well-validated level of theory for obtaining high-quality, predictive data for 2,3-Dimethylquinoxalin-5-amine.[9]

The Computational Workflow

The following diagram outlines the logical flow of calculations, starting from the initial molecular structure and proceeding through various analyses. Each step builds upon the previous one, ensuring a coherent and validated final dataset.

Computational_Workflow cluster_ground cluster_excited A 1. Initial Structure Generation (2D to 3D Conversion) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D Verification E 4. Ground State Property Analysis D->E Proceed to Analysis F 5. Excited State Property Analysis D->F Proceed to Analysis G FMO Analysis (HOMO/LUMO) E->G H MEP Surface E->H I Conceptual DFT (Reactivity Descriptors) E->I J NMR Simulation (GIAO Method) E->J K UV-Vis Spectrum (TD-DFT) F->K

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed for execution in a quantum chemistry software package like Gaussian 16.

Protocol 1: Geometry Optimization and Frequency Analysis

This is the most critical first step. An inaccurate molecular geometry will invalidate all subsequent calculations.

  • Input Structure: Build 2,3-Dimethylquinoxalin-5-amine in a molecular editor (e.g., GaussView, Avogadro) and perform a preliminary clean-up using molecular mechanics.

  • Calculation Setup: Create an input file with the following keywords: #p Opt Freq B3LYP/6-311++G(d,p) Pop=NBO

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential for confirming a true energy minimum and for obtaining thermodynamic data.

    • Pop=NBO: Requests a Natural Bond Orbital analysis, useful for understanding charge distribution.

  • Execution: Submit the calculation to the computational server.

  • Validation:

    • Convergence: Ensure the optimization job has converged successfully by checking the log file for the "Optimization completed" message.

    • Frequency Check: Open the output log file and search for the "Frequencies" section. Confirm that there are zero imaginary frequencies. An imaginary frequency (listed as a negative value) indicates a transition state, not a stable minimum, and the structure must be re-optimized.

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

This protocol uses the optimized checkpoint file from Protocol 1 to analyze the electronic landscape of the molecule.

  • Input: Use the optimized geometry from the previous step.

  • Visualization: Open the formatted checkpoint file (.fchk) or cube files in a visualization program.

  • FMO Generation: Generate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region most likely to donate an electron, while the LUMO is the region most likely to accept an electron.

  • MEP Generation: Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the total electron density. This surface visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

Protocol 3: TD-DFT for UV-Visible Spectrum Simulation

This protocol predicts the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum.

  • Input: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Create an input file with the following keywords: #p TD(NStates=10,Root=1) B3LYP/6-311++G(d,p) SCRF=(Solvent=Ethanol)

    • TD(NStates=10,Root=1): Initiates a Time-Dependent DFT calculation, solving for the first 10 excited states.

    • SCRF=(Solvent=Ethanol): Applies an implicit solvation model (Polarizable Continuum Model, PCM) to simulate the spectrum in a solvent, which is more experimentally relevant. Ethanol is a common solvent for UV-Vis spectroscopy.

  • Analysis: Extract the calculated excitation energies (in eV and nm) and their corresponding oscillator strengths (f) from the output file. A high oscillator strength indicates a high-probability (and thus high intensity) electronic transition.[10]

Data Analysis & Interpretation for Drug Development

The raw output of these calculations provides a wealth of data. The key is to synthesize this information into actionable insights for a medicinal chemist.

Optimized Molecular Structure

The first result is the molecule's most stable 3D conformation. Analysis of key bond lengths and dihedral angles can reveal steric hindrance or potential intramolecular hydrogen bonding that might influence receptor binding.

Table 1: Exemplary Optimized Geometric Parameters for 2,3-Dimethylquinoxalin-5-amine

Parameter Bond/Angle Calculated Value Significance
Bond Length C5-N(amine) 1.37 Å Indicates partial double bond character due to resonance with the ring.
Dihedral Angle C4-C5-N-H ~10.2° Shows slight pyramidalization of the amine group, affecting H-bond donor capacity.

| Bond Angle | C2-C3-C(methyl) | 121.5° | Reveals steric push from the adjacent methyl group. |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are central to understanding chemical reactivity.[11] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

  • HOMO: For 2,3-Dimethylquinoxalin-5-amine, the HOMO is expected to be localized primarily over the electron-rich aromatic system and the lone pair of the amine group, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed across the electron-deficient pyrazine part of the quinoxaline ring, identifying it as the site for nucleophilic attack.

This information is invaluable for predicting potential metabolic pathways (e.g., sites of oxidation by Cytochrome P450 enzymes) and for designing modifications to block or enhance reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive, color-coded guide to the molecule's charge distribution. For drug design, it highlights:

  • Negative Potential Regions (Red/Yellow): Located around the nitrogen atoms of the quinoxaline ring and the amine group. These are prime hydrogen bond acceptor sites.

  • Positive Potential Regions (Blue): Located around the amine hydrogens. These are key hydrogen bond donor sites.

A medicinal chemist can use this map to predict how the molecule will orient itself within a receptor's active site and to design new analogs with enhanced binding interactions.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a set of "global reactivity descriptors" derived from the HOMO and LUMO energies, which translate quantum mechanical data into chemically intuitive concepts.[12][13][14] These descriptors are powerful tools in Quantitative Structure-Activity Relationship (QSAR) studies.[12]

The key equations, based on Koopmans' theorem, are:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

From these, we can calculate:

  • Chemical Hardness (η): η = (I - A) / 2. This measures resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.

  • Chemical Potential (μ): μ = -(I + A) / 2. This relates to the "escaping tendency" of electrons.

  • Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Reactivity_Descriptors cluster_descriptors Global Reactivity Descriptors HOMO EHOMO GAP Energy Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->GAP Potential Chemical Potential (μ) HOMO->Potential LUMO ELUMO LUMO->GAP LUMO->Potential Hardness Chemical Hardness (η) GAP->Hardness Directly Proportional Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity Potential->Electrophilicity

Caption: Relationship between FMOs and reactivity descriptors.

Table 2: Exemplary Conceptual DFT Descriptors for 2,3-Dimethylquinoxalin-5-amine (in eV)

Descriptor Symbol Calculated Value Interpretation for Drug Design
EHOMO EH -5.85 Relatively high; indicates good electron-donating ability.
ELUMO EL -1.21 Indicates ability to accept electrons.
Energy Gap ΔE 4.64 Suggests good kinetic stability.
Chemical Hardness η 2.32 Moderately hard; stable but still reactive.

| Electrophilicity | ω | 2.67 | Indicates a moderate capacity to act as an electrophile. |

These quantitative values can be used to compare a series of designed analogs, allowing for the ranking of compounds based on predicted stability and reactivity before synthesis.

Predicted Spectral Properties
  • UV-Visible Spectrum: The TD-DFT calculation predicts the λmax values. For quinoxaline derivatives, characteristic absorptions due to π→π* and n→π* transitions are expected.[10] Comparing the calculated spectrum to an experimental one can validate the accuracy of the computational model. These calculations can also help identify which structural modifications will shift the absorption wavelength, a property relevant for photodynamic therapy or imaging agents.

  • NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for confirming the structure of a newly synthesized compound, helping to assign peaks in complex experimental spectra.[15]

Conclusion: From Data to Discovery

Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery professional. For a high-potential scaffold like 2,3-Dimethylquinoxalin-5-amine, this in-depth computational analysis moves beyond simple structural representation. It provides a detailed, predictive model of the molecule's electronic landscape, reactivity, and spectral signatures.

By following the validated protocols outlined in this guide, researchers can:

  • De-risk Synthesis: Prioritize analogs with higher predicted stability and desired electronic properties.

  • Guide SAR: Understand how substitutions on the quinoxaline ring affect HOMO-LUMO energies, charge distribution, and reactivity.

  • Predict Metabolism: Identify likely sites of metabolic attack based on FMO and MEP analysis.

  • Enhance Binding: Use MEP maps to design modifications that improve hydrogen bonding and electrostatic complementarity with a target receptor.

Ultimately, integrating these computational insights into the discovery workflow leads to a more rational, efficient, and cost-effective path toward novel therapeutics.

References

  • Justin Dhanaraj, C., et al. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • Reddy, L. H., et al. (2017). Catalyst-Controlled Structural Divergence: Selective Intramolecular 7-endo-dig and 6-exo-dig Post-Ugi Cyclization for the Synthesis of Benzoxazepinones and Benzoxazinones. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available at: [Link]

  • Padmanabhan, J., et al. (2007). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation. Available at: [Link]

  • Khadka, D. B., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sinha, L., et al. (2010). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. Available at: [Link]

  • Taghour, M. S., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules. Available at: [Link]

  • Jadranin, M., et al. (2018). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis, 13C and 1H NMR). Journal of the Serbian Chemical Society. Available at: [Link]

  • Wang, X., et al. (2024). High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Atta, A., et al. (2017). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Gandeepan, P., et al. (2019). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry. Available at: [Link]

  • Roy, K., et al. (2024). Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. Molecular Simulation. Available at: [Link]

  • Bel-Ahlid, M., et al. (2022). Descriptors of global reactivity calculated at the DFT level using basic set /B3LYP/6-311+G level for compounds 1 to 10. ResearchGate. Available at: [Link]

  • Asfar, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Abdullahi, U., et al. (2023). Computational techniques for analyzing and interpreting some quinoxaline-containing molecules as possible anti-schistosomal agents using docking, pharmacokinetics, drug-likeness, QSAR, and molecular dynamics evaluation. ResearchGate. Available at: [Link]

  • H. P., Shruthi, & M. P., Yashoda. (2021). Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set. ResearchGate. Available at: [Link]

  • Abraham, A. M., et al. (2023). Applications of Density Functional Theory-Based Methods in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Gandeepan, P., et al. (2019). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. ResearchGate. Available at: [Link]

  • Al-Ostath, O. A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Akter, M., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Scientific Research Publishing. Available at: [Link]

  • Brancato, G., et al. (2015). Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature. IRIS Unimore. Available at: [Link]

  • Sadowska, B., et al. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. MDPI. Available at: [Link]

  • Ishida, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]

  • Zhang, M., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. WIREs Computational Molecular Science. Available at: [Link]

  • Q-Chem. (2023). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. Available at: [Link]

  • Geerlings, P., et al. (2003). Conceptual Density Functional Theory. Chemical Reviews. Available at: [Link]

  • Kaur, M., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Salon, J., et al. (2004). Quinoxalines. Part 3. Synthesis, Properties, and Reactions of 5-Substituted Derivatives of 2,3-Diphenylquinoxaline. ResearchGate. Available at: [Link]

  • Aquino, C. A. M., et al. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society. Available at: [Link]

  • Banerjee, P., & Chowdhury, R. (2013). Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: Comparison with experimental CT transition energies. ResearchGate. Available at: [Link]

  • Sunrise Scientific. (2023). Using conceptual DFT descriptors to predict the chemical reactivity of molecules – Fukui functions. Sunrise Scientific. Available at: [Link]

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Foundational

Thermal stability and decomposition of 2,3-Dimethylquinoxalin-5-amine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dimethylquinoxalin-5-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dimethylquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,3-Dimethylquinoxalin-5-amine, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document synthesizes foundational principles with actionable, field-proven experimental protocols. We will explore the intrinsic thermal characteristics of this molecule, the causality behind its decomposition pathway, and provide robust methodologies for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is designed to equip researchers with the necessary framework to confidently assess the thermal properties of 2,3-Dimethylquinoxalin-5-amine and related compounds, ensuring data integrity and reproducibility.

Introduction: The Significance of 2,3-Dimethylquinoxalin-5-amine and Its Thermal Behavior

Quinoxaline derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and high-performance materials.[1] Their biological activity and material properties are intimately linked to their molecular structure. 2,3-Dimethylquinoxalin-5-amine, in particular, serves as a critical building block in the synthesis of more complex molecules.

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, including its shelf-life, processing conditions, and safety in formulation and storage. For active pharmaceutical ingredients (APIs), understanding the thermal decomposition profile is a regulatory requirement and essential for ensuring patient safety. High thermal stability can be advantageous for compounds that need to be stored at room temperature for extended periods.[2]

This guide will delve into the theoretical and practical aspects of the thermal analysis of 2,3-Dimethylquinoxalin-5-amine, providing a robust framework for its characterization.

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for 2,3-Dimethylquinoxalin-5-amine is not extensively published, we can infer its thermal behavior based on studies of analogous quinoxaline derivatives and other nitrogen-rich heterocyclic compounds. Quinoxaline-based polyamides, for instance, have been shown to possess high thermal stability, with decomposition temperatures often exceeding 395°C.[3] For smaller, non-polymeric quinoxaline derivatives, decomposition typically initiates at temperatures above 250°C.[4][5] The presence of substituents on the quinoxaline ring plays a significant role in the overall thermal stability.[4][5]

It is anticipated that the decomposition of 2,3-Dimethylquinoxalin-5-amine in an inert atmosphere will occur in a primary stage, a common characteristic of many heterocyclic compounds.[5] The decomposition process is likely initiated by the cleavage of the weaker bonds within the molecule, followed by a cascade of reactions leading to the formation of various volatile products.

Proposed Decomposition Pathway

The thermal decomposition of nitrogen-rich heterocyclic compounds often proceeds through a radical mechanism, involving the cleavage of C-N and C-C bonds.[4] For 2,3-Dimethylquinoxalin-5-amine, the decomposition is likely to be initiated at the amine substituent or the methyl groups, followed by the fragmentation of the quinoxaline ring.

2,3-Dimethylquinoxalin-5-amine 2,3-Dimethylquinoxalin-5-amine Initial Bond Scission Initial Bond Scission 2,3-Dimethylquinoxalin-5-amine->Initial Bond Scission Heat (Δ) Radical Intermediates Radical Intermediates Initial Bond Scission->Radical Intermediates C-N or C-C cleavage Ring Opening Ring Opening Radical Intermediates->Ring Opening Fragmentation Fragmentation Ring Opening->Fragmentation Volatile Products Volatile Products Fragmentation->Volatile Products e.g., NH₃, HCN, aromatic amines

Caption: Proposed decomposition pathway for 2,3-Dimethylquinoxalin-5-amine.

Experimental Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for characterizing the thermal properties of materials.[6] TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a standardized method for determining the thermal stability and decomposition kinetics of 2,3-Dimethylquinoxalin-5-amine.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Experimental Parameters:

ParameterValueRationale
Sample Mass5-10 mgEnsures uniform heating and minimizes thermal gradients within the sample.
AtmosphereNitrogen (High Purity)Provides an inert environment to prevent oxidative decomposition.
Flow Rate50-100 mL/minEnsures an inert atmosphere is maintained around the sample.
Heating Rate10 °C/minA common heating rate that provides a good balance between resolution and experiment time. Multiple heating rates (e.g., 5, 15, 20 °C/min) can be used for kinetic analysis.[7]
Temperature Range30-600 °CCovers the expected range of decomposition for quinoxaline derivatives.
CrucibleAlumina or PlatinumChemically inert and stable at high temperatures.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,3-Dimethylquinoxalin-5-amine into a clean TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Plot the percentage of mass loss versus temperature.

    • DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dT) versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).

    • Onset Temperature (Tonset): Determine the temperature at which significant mass loss begins. This is often defined as the temperature at which 5% mass loss occurs (T5%).[4][5]

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of 2,3-Dimethylquinoxalin-5-amine.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Experimental Parameters:

ParameterValueRationale
Sample Mass2-5 mgA smaller sample size is preferred for DSC to ensure good thermal contact and resolution of thermal events.
AtmosphereNitrogen (High Purity)Prevents oxidative degradation during the analysis.
Flow Rate20-50 mL/minMaintains an inert atmosphere.
Heating Rate10 °C/minA standard heating rate for observing thermal transitions.
Temperature Range30 °C to a temperature below the onset of decomposition determined by TGATo observe melting without inducing decomposition.
CrucibleHermetically sealed aluminum pansPrevents loss of volatile samples and ensures good thermal contact.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min.

  • Data Analysis:

    • DSC Thermogram: Plot the heat flow versus temperature.

    • Melting Point (Tm): The peak temperature of the endothermic event corresponds to the melting point.

    • Enthalpy of Fusion (ΔHf): Integrate the area under the melting peak to determine the enthalpy of fusion.

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Analysis cluster_3 Data Interpretation Weigh Sample Weigh Sample Place in Crucible Place in Crucible Weigh Sample->Place in Crucible Load into TGA/DSC Load into TGA/DSC Place in Crucible->Load into TGA/DSC Purge with N2 Purge with N2 Load into TGA/DSC->Purge with N2 Heat at Controlled Rate Heat at Controlled Rate Purge with N2->Heat at Controlled Rate Record Data Record Data Heat at Controlled Rate->Record Data Plot TGA/DSC Curves Plot TGA/DSC Curves Record Data->Plot TGA/DSC Curves Determine Tonset, Tmax, Tm Determine Tonset, Tmax, Tm Plot TGA/DSC Curves->Determine Tonset, Tmax, Tm

Caption: Experimental workflow for thermal analysis.

Data Summary and Interpretation

The results from TGA and DSC analyses provide a comprehensive thermal profile of 2,3-Dimethylquinoxalin-5-amine.

Table 1: Expected Thermal Properties of 2,3-Dimethylquinoxalin-5-amine

PropertyExpected Value RangeAnalytical TechniqueSignificance
Melting Point (Tm)To be determinedDSCPurity assessment and physical characterization.
Onset of Decomposition (T5%)> 250 °CTGAIndicates the beginning of thermal degradation.[4][5]
Temperature of Max. Decomposition (Tmax)To be determinedTGA (DTG)Identifies the point of greatest instability.
Residual Mass @ 600 °C< 30%TGAIncomplete decomposition may suggest the formation of stable char or high molecular weight derivatives.[2]

Conclusion

This technical guide has outlined a comprehensive approach to understanding and evaluating the thermal stability and decomposition of 2,3-Dimethylquinoxalin-5-amine. By leveraging established thermal analysis techniques and drawing parallels from related quinoxaline structures, researchers can confidently characterize this important chemical entity. The provided protocols for TGA and DSC serve as a robust starting point for obtaining reliable and reproducible data, which is crucial for the successful development of pharmaceuticals and advanced materials.

References

  • Nowak, M., Staszewska-Krajewska, O., & Płotka-Wasylka, J. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3321. [Link]

  • Staszewska-Krajewska, O., & Płotka-Wasylka, J. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(3), 987. [Link]

  • Nowak, M., Staszewska-Krajewska, O., & Płotka-Wasylka, J. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]

  • Patil, S. S., & Salunke, R. S. (2015). Synthesis and characterization of thermally stable quinoxaline-based polyamides. High Performance Polymers, 27(6), 725-733. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Al-Musa, S. A., Al-Saleh, M. A., & El-Apasery, M. A. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. Polymers, 13(17), 2942. [Link]

  • Rivera, G., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 11, 686389. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of 2,3-Dimethylquinoxalin-5-amine

For: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold The quinoxaline core is a recurring motif in a multitude of biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinoxaline core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific, yet promising, member of this family: 2,3-Dimethylquinoxalin-5-amine. Our objective is to provide a comprehensive, technically robust framework for the systematic screening of its biological activities. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale underpinning each experimental choice, empowering researchers to not only execute these assays but also to interpret the results with a nuanced understanding of the underlying molecular mechanisms.

Chapter 1: Synthesis of 2,3-Dimethylquinoxalin-5-amine: A Two-Step Approach

A reliable and scalable synthesis of the target compound is the foundational step for any biological screening campaign. Here, we outline a two-step synthetic route, commencing with the synthesis of the nitro-intermediate, 2,3-Dimethyl-5-nitroquinoxaline, followed by its reduction to the desired 5-amino derivative.

Synthesis of 2,3-Dimethyl-5-nitroquinoxaline

The synthesis of the nitro-intermediate is achieved through the condensation of 4-nitro-o-phenylenediamine with butanedione (diacetyl).[3] This reaction is a classic and efficient method for the formation of the quinoxaline ring system.[1]

Protocol:

  • In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 equivalent) in a suitable solvent such as distilled water or a mixture of alcohol and chloroform.[3]

  • Add butanedione (1.0 equivalent) to the solution.[3]

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/chloroform) to yield pure 2,3-Dimethyl-5-nitroquinoxaline.[3]

Reduction of 2,3-Dimethyl-5-nitroquinoxaline to 2,3-Dimethylquinoxalin-5-amine

The conversion of the nitro group to an amine is a standard transformation in organic synthesis. A common and effective method is the reduction using a metal catalyst, such as palladium on carbon (Pd/C), with a hydrazine hydrate as the hydrogen source.

Protocol:

  • Dissolve 2,3-Dimethyl-5-nitroquinoxaline (1.0 equivalent) in a suitable solvent like ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • To this suspension, add hydrazine hydrate (2.0-3.0 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-Dimethylquinoxalin-5-amine by column chromatography on silica gel to obtain the final compound.

Chapter 2: A Cascaded Approach to Biological Activity Screening

To efficiently evaluate the biological potential of 2,3-Dimethylquinoxalin-5-amine, a tiered or cascaded screening approach is recommended. This strategy begins with broad, high-throughput primary assays to identify general activities, followed by more specific and mechanistically informative secondary and tertiary assays for promising hits.[4]

Caption: A cascaded screening workflow for 2,3-Dimethylquinoxalin-5-amine.

Chapter 3: Primary Screening Protocols

The initial tier of screening aims to cast a wide net to identify any significant biological activities of 2,3-Dimethylquinoxalin-5-amine. The following assays are chosen for their robustness, reproducibility, and relevance to the known activities of the quinoxaline scaffold.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[5][6]

Scientific Rationale: The quinoxaline nucleus is a core component of several antibacterial and antifungal agents.[2][7] The presence of an amino group can further modulate this activity. This assay will provide a quantitative measure of the compound's potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the selected microbial strains overnight in an appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.[5]

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2,3-Dimethylquinoxalin-5-amine in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.[8]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.[5]

    • Include a positive control (microorganism without the compound) and a negative control (broth medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[9]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Scientific Rationale: Quinoxaline derivatives have been extensively investigated for their anticancer properties, with some acting through the inhibition of key signaling pathways or by inducing apoptosis.[11][12] The MTT assay provides a robust and high-throughput method to assess the cytotoxic potential of 2,3-Dimethylquinoxalin-5-amine against a panel of human cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 1 x 10^4 cells/well.[13]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of 2,3-Dimethylquinoxalin-5-amine in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the cells for 48-72 hours.[13]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

    • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and straightforward method to evaluate the free radical scavenging ability of a compound.[16][17]

Scientific Rationale: The antioxidant potential of a compound is a crucial parameter in its overall biological profile, as oxidative stress is implicated in numerous diseases. The amino group on the quinoxaline ring may contribute to its ability to donate a hydrogen atom and scavenge free radicals.

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol.

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[16]

  • Assay Procedure:

    • In a 96-well plate, add a solution of 2,3-Dimethylquinoxalin-5-amine at various concentrations.

    • Add the DPPH working solution to each well.[18]

    • Include a blank (methanol) and a positive control (a known antioxidant such as ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[16]

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Chapter 4: Secondary Screening and Mechanistic Elucidation

Should 2,3-Dimethylquinoxalin-5-amine exhibit promising activity in the primary screens, the next logical step is to delve deeper into its mechanism of action.

Enzyme Inhibition Assay: Tyrosine Kinase Inhibition

Scientific Rationale: Many quinoxaline derivatives have been identified as potent inhibitors of protein kinases, particularly tyrosine kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[19][20] An assay to evaluate the inhibitory effect of 2,3-Dimethylquinoxalin-5-amine on a representative tyrosine kinase (e.g., EGFR, VEGFR2) can provide valuable mechanistic insight into its potential anticancer activity.[21][22]

Protocol (General Outline):

A variety of commercially available kinase assay kits can be utilized. A common format is a fluorescence- or luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions as per the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of 2,3-Dimethylquinoxalin-5-amine.

  • Kinase Reaction: In a microplate, combine the kinase, the test compound (or vehicle control), and the substrate. Initiate the reaction by adding ATP.

  • Detection: After a specified incubation period, add the detection reagent that measures the remaining ATP (often through a luciferase-luciferin reaction).

  • Data Analysis: The decrease in signal (luminescence) is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Tyrosine_Kinase_Inhibition cluster_0 Signaling Cascade cluster_1 Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoxaline 2,3-Dimethylquinoxalin-5-amine Quinoxaline->RTK Inhibits

Caption: Potential mechanism of action via tyrosine kinase inhibition.

Data Presentation

All quantitative data from the screening assays should be meticulously recorded and presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Primary Screening Results for 2,3-Dimethylquinoxalin-5-amine

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, MIC)Positive Control
Antimicrobial Staphylococcus aureusMIC[Insert Value] µg/mL[e.g., Ciprofloxacin]
Escherichia coliMIC[Insert Value] µg/mL[e.g., Ciprofloxacin]
Candida albicansMIC[Insert Value] µg/mL[e.g., Fluconazole]
Anticancer MCF-7 (Breast Cancer)IC50[Insert Value] µM[e.g., Doxorubicin]
A549 (Lung Cancer)IC50[Insert Value] µM[e.g., Doxorubicin]
HCT116 (Colon Cancer)IC50[Insert Value] µM[e.g., 5-Fluorouracil][23]
Antioxidant DPPH Radical ScavengingIC50[Insert Value] µM[e.g., Ascorbic Acid]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive biological activity screening of 2,3-Dimethylquinoxalin-5-amine. The proposed cascaded workflow allows for an efficient and logical progression from broad primary screening to more focused mechanistic studies. The detailed protocols for antimicrobial, anticancer, and antioxidant assays are based on established and validated methodologies. A positive "hit" in any of these primary screens should trigger further investigation into the compound's mechanism of action, selectivity, and potential for in vivo efficacy. The rich chemical landscape of quinoxaline derivatives suggests that a systematic and rigorous evaluation of 2,3-Dimethylquinoxalin-5-amine is a worthwhile endeavor with the potential to uncover novel therapeutic leads.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2629. [Link]

  • Harvey, A. L. (2008). Creating and screening natural product libraries. Current Opinion in Chemical Biology, 12(5), 486-491. [Link]

  • Jaso, A., et al. (2005). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2417-2433. [Link]

  • Ghalib, R. M., et al. (2012). 2,3-Dimethyl-6-nitroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o1830. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Journal of Food Science and Technology, 48(4), 412-422. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Asif, M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106. [Link]

  • Besson, T., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 869. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101689. [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7575. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • Kaur, H., et al. (2014). l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 4(94), 52029-52035. [Link]

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  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Ghorab, M. M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 76, 467-476. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

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  • Al-Said, M. S., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2959. [Link]

  • Sygnature Discovery. (n.d.). Identifying False Positives in Screening Cascades. Retrieved from [Link]

  • Gonzalez-de-la-Fuente, O., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. ChemistryOpen, 11(7), e202200062. [Link]

  • Jaso, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2417-2433. [Link]

  • de Oliveira, R. B., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(10), 1675. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Li, S., et al. (2021). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Creating and screening natural product libraries. Natural Product Reports, 37(3), 322-343. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1354. [Link]

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  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7575. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Zhang, D., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Medicinal Chemistry, 29(33), 5626-5651. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2,3-Dimethylquinoxalin-5-amine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2,3-Dimethylquinoxalin-5-amine, a valuable heterocyclic amine with applications in medicinal chemistry and materials science. This...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2,3-Dimethylquinoxalin-5-amine, a valuable heterocyclic amine with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in established chemical principles.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Their derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2] The strategic placement of functional groups, such as an amino group at the 5-position of the quinoxaline ring, provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. 2,3-Dimethylquinoxalin-5-amine, in particular, serves as a crucial building block for the synthesis of more complex molecular architectures.

The synthesis of quinoxalines is most commonly achieved through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This robust and versatile reaction allows for the introduction of various substituents on both the benzene and pyrazine rings of the quinoxaline scaffold.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,3-Dimethylquinoxalin-5-amine is proposed via a two-step sequence, commencing with the preparation of the key intermediate, 1,2,4-triaminobenzene, followed by its condensation with 2,3-butanedione (diacetyl).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,2,4-Triaminobenzene cluster_step2 Step 2: Quinoxaline Formation A 2,4-Dinitroaniline B 1,2,4-Triaminobenzene A->B Reduction (e.g., H2, Pd/C) C 1,2,4-Triaminobenzene E 2,3-Dimethylquinoxalin-5-amine C->E Condensation D 2,3-Butanedione (Diacetyl) D->E Condensation

Figure 1: Proposed two-step synthesis workflow for 2,3-Dimethylquinoxalin-5-amine.

Part 1: Synthesis of 1,2,4-Triaminobenzene

The precursor, 1,2,4-triaminobenzene, can be synthesized through the reduction of a suitable commercially available dinitroaniline, such as 2,4-dinitroaniline. Catalytic hydrogenation is a common and effective method for this transformation.

Materials and Reagents:
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
2,4-DinitroanilineC₆H₅N₃O₄183.1218.3 g (0.1 mol)Major Chemical Supplier
10% Palladium on Carbon (Pd/C)--1.0 gMajor Chemical Supplier
EthanolC₂H₅OH46.07250 mLMajor Chemical Supplier
Hydrogen Gas (H₂)H₂2.02High PressureGas Supplier
Celite®--For filtrationMajor Chemical Supplier
Experimental Protocol:
  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), suspend 18.3 g (0.1 mol) of 2,4-dinitroaniline and 1.0 g of 10% Pd/C in 250 mL of ethanol.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: The filtrate contains the 1,2,4-triaminobenzene. Due to its sensitivity to air oxidation, it is often used immediately in the next step without isolation. The free base is a solid that can be isolated by evaporation of the solvent under reduced pressure, but it should be stored under an inert atmosphere.

Part 2: Synthesis of 2,3-Dimethylquinoxalin-5-amine

This step involves the acid-catalyzed condensation of 1,2,4-triaminobenzene with 2,3-butanedione. The reaction is analogous to the well-established synthesis of quinoxalines from o-phenylenediamines.[4]

Materials and Reagents:
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
1,2,4-Triaminobenzene SolutionC₆H₉N₃123.16~0.1 mol in EthanolFrom Step 1
2,3-Butanedione (Diacetyl)C₄H₆O₂86.098.6 g (0.1 mol)Major Chemical Supplier
Glacial Acetic AcidCH₃COOH60.055 mLMajor Chemical Supplier
EthanolC₂H₅OH46.07As neededMajor Chemical Supplier
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededMajor Chemical Supplier
DichloromethaneCH₂Cl₂84.93As neededMajor Chemical Supplier
Anhydrous Magnesium SulfateMgSO₄120.37As neededMajor Chemical Supplier
Experimental Protocol:
  • Reaction Setup: To the ethanolic solution of 1,2,4-triaminobenzene (~0.1 mol) from the previous step, add 8.6 g (0.1 mol) of 2,3-butanedione and 5 mL of glacial acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude 2,3-Dimethylquinoxalin-5-amine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water may yield the pure product.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, an amino group signal (broad singlet), and two singlet peaks for the methyl groups around 2.5-2.7 ppm.[5]
¹³C NMR Aromatic carbons, two distinct methyl carbon signals, and carbons of the quinoxaline core.
FT-IR N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C-H stretching for aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the quinoxaline ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2,3-Dimethylquinoxalin-5-amine (C₁₀H₁₁N₃, MW: 173.22).
Melting Point A sharp melting point should be observed for the pure compound.
Expected Yield Based on analogous reactions, a moderate to good yield (60-80%) can be anticipated.[4]

Safety Precautions

  • 2,4-Dinitroaniline: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium on Carbon: Flammable when dry. Handle in a well-ventilated area and avoid creating dust.

  • Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area, away from ignition sources, and with appropriate safety measures for high-pressure gas.

  • 2,3-Butanedione (Diacetyl): Flammable liquid and vapor. Harmful if inhaled and can cause serious eye irritation.[6] Handle in a fume hood with proper PPE.

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-Dimethylquinoxalin-5-amine. By following these step-by-step instructions and adhering to the safety precautions, researchers can reliably prepare this valuable chemical intermediate for further investigation in their respective fields. The provided characterization data will aid in confirming the successful synthesis of the target molecule.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Asif, M. (2016). A review on various synthetic approaches and biological activities of quinoxaline derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(4), 357-372.
  • MDPI. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20691-20713.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • KOPS - University of Konstanz. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from [Link]

  • Google Patents. (n.d.). 1,2,4-Triaminobenzene derivatives and process for their preparation.
  • ResearchGate. (2015). (PDF) Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1168 - 2,3-BUTANEDIONE. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 2,3-Dimethylquinoxalin-5-amine via Optimized Flash Column Chromatography

This document provides a comprehensive guide for the purification of 2,3-Dimethylquinoxalin-5-amine, a critical building block in pharmaceutical and materials science research. The inherent basicity of the amine function...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 2,3-Dimethylquinoxalin-5-amine, a critical building block in pharmaceutical and materials science research. The inherent basicity of the amine functionality presents unique challenges during silica gel chromatography, often leading to poor separation, peak tailing, and yield loss. This protocol outlines a robust methodology employing modified elution conditions to overcome these obstacles, ensuring high purity and recovery of the target compound.

Introduction: The Challenge of Purifying Basic Amines

2,3-Dimethylquinoxalin-5-amine is an aromatic amine, a class of compounds notorious for their problematic behavior on standard silica gel. The lone pair of electrons on the amine nitrogen imparts basicity, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This acid-base interaction can result in:

  • Irreversible Adsorption: The compound sticks strongly to the column, leading to significant yield loss.

  • Peak Tailing: The analyte elutes slowly and asymmetrically, resulting in broad peaks that are difficult to separate from impurities.

  • Compound Degradation: The acidic nature of silica can sometimes degrade sensitive amine compounds.

To achieve efficient purification, it is essential to mitigate these undesirable interactions. This protocol employs a common and effective strategy: the addition of a small amount of a competing base, triethylamine (TEA), to the mobile phase. The TEA effectively neutralizes the acidic sites on the silica gel, allowing the desired amine to travel through the column with minimal hindrance, resulting in sharper peaks and improved separation.[3]

Physicochemical Properties & Synthesis Context

PropertyEstimated ValueSource
Molecular FormulaC₁₀H₁₁N₃[4]
Molecular Weight173.21 g/mol [4]
XLogP31.3[4]

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] Potential impurities in the crude product of 2,3-Dimethylquinoxalin-5-amine could include unreacted starting materials (e.g., 1,2-diamino-3-nitrobenzene and diacetyl) and byproducts from side reactions. The purification strategy must be able to effectively separate the target compound from these potential contaminants.

Experimental Workflow

The overall workflow for the purification of 2,3-Dimethylquinoxalin-5-amine is depicted below. This process begins with the preparation of the crude sample and culminates in the isolation of the pure compound.

Purification Workflow Figure 1: Overall Purification Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude 2,3-Dimethylquinoxalin-5-amine dissolve Dissolve in Minimal DCM crude_sample->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Prepare Dry Load Sample adsorb->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexane/EtOAc + 0.5% TEA load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure 2,3-Dimethylquinoxalin-5-amine evaporate->pure_product

Caption: A flowchart illustrating the key stages of the purification process.

Detailed Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2,3-Dimethylquinoxalin-5-amine. Adjustments to the scale of the chromatography column and solvent volumes may be necessary for different sample sizes.

Materials and Reagents
Material/ReagentGradeNotes
Silica GelFlash Chromatography Grade (230-400 mesh)Standard silica gel for column chromatography.[5]
n-HexaneHPLC GradeNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)HPLC GradePolar component of the mobile phase.
Triethylamine (TEA)Reagent GradeMobile phase modifier to suppress tailing.[3]
Dichloromethane (DCM)HPLC GradeFor sample preparation.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254For monitoring the separation.[6]
Staining ReagentPotassium Permanganate or UV lightFor visualizing spots on the TLC plate.
Thin-Layer Chromatography (TLC) for Method Development

Before proceeding with the column, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare Eluents: Prepare small volumes of different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3) each containing 0.5% TEA.

  • Spot the Plate: Dissolve a small amount of the crude material in DCM and spot it onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing one of the prepared eluents.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light and/or by staining.

  • Select Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.

Column Preparation
  • Select Column: Choose a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of sample).

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column.

  • Add Sand: Add a small layer (approx. 1 cm) of sand over the plug.

  • Slurry Pack the Column:

    • In a beaker, mix the required amount of silica gel (approx. 50-100 times the weight of the crude sample) with the initial mobile phase (e.g., 95:5 Hexane:EtOAc with 0.5% TEA).

    • Pour the silica slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand (approx. 1 cm) on top of the silica bed.

  • Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

Sample Preparation (Dry Loading)

Dry loading is recommended for amines to ensure a narrow sample band and better separation.

  • Dissolve Crude Product: Dissolve the crude 2,3-Dimethylquinoxalin-5-amine in a minimal amount of DCM.

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Evaporate Solvent: Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[7]

Chromatographic Separation
  • Load the Sample: Carefully add the dry-loaded sample onto the top of the prepared column.

  • Begin Elution: Start the elution with the initial mobile phase (low polarity).

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The gradient profile should be based on the TLC analysis. A shallow gradient is often more effective for separating closely eluting compounds.

  • Collect Fractions: Collect the eluent in appropriately sized test tubes or flasks.[7]

Fraction Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate and develop it using the elution solvent to identify which fractions contain the pure product.

  • Pool Pure Fractions: Combine the fractions that contain only the pure 2,3-Dimethylquinoxalin-5-amine.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Troubleshooting

  • Compound Won't Elute: Increase the polarity of the mobile phase or the concentration of TEA.

  • Poor Separation: Use a shallower solvent gradient, a longer column, or consider an alternative stationary phase like alumina or amine-functionalized silica.[1][8]

  • Streaking on TLC/Column: Ensure sufficient TEA is present in the mobile phase. Pre-treating the silica with a TEA solution can also be beneficial.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,3-Dimethylquinoxalin-6-amine is listed as harmful if swallowed and causes serious eye damage.[4] Assume similar hazards for the 5-amino isomer.

  • Handle all organic solvents with care, as they are flammable and can be toxic.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online]. Available: [Link]

  • PubChem. 2,3-Dimethylquinoxalin-6-amine. [Online]. Available: [Link]

  • El-Shabrawy, Y., & El-Enany, N. (2015). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Journal of Planar Chromatography--Modern TLC, 28(1), 59-64. Available: [Link]

  • ResearchGate. The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives. [Online]. Available: [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. [Online]. Available: [Link]

  • University of Bristol. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2020). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry, 44(35), 15061-15074. Available: [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 1-5. Available: [Link]

  • International Organisation of Vine and Wine. Detection of biogenic amines by TLC. [Online]. Available: [Link]

  • Al-Tel, T. H. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4784. Available: [Link]

  • ResearchGate. (2015). Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. [Online]. Available: [Link]

  • Journal of Chemical Health Risks. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available: [Link]

  • Scientific Research Publishing. (2014). Separation of Amino Acids Based on Thin-Layer Chromatography by a Novel Quinazoline Based Anti-Microbial Agent. Available: [Link]

  • Konan, N. F. D. S., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(15), 1-10. Available: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available: [Link]

  • ResearchGate. (2004). Quinoxalines. Part 3. Synthesis, Properties, and Reactions of 5-Substituted Derivatives of 2,3-Diphenylquinoxaline. [Online]. Available: [Link]

  • Research Journal of Pharmacy and Technology. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available: [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available: [Link]

  • Tufts University. Principles of Drug Action 1, Spring 2005, Amines. [Online]. Available: [Link]

  • Molecules. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Available: [Link]

  • PubChem. 5-Aminoquinoxaline. [Online]. Available: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • PubChem. 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-. [Online]. Available: [Link]

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Method

Application Notes and Protocols for the Recrystallization of High-Purity 2,3-Dimethylquinoxalin-5-amine

Introduction: The Critical Role of Purity in Quinoxaline Scaffolds 2,3-Dimethylquinoxalin-5-amine is a heterocyclic aromatic amine of significant interest to researchers in medicinal chemistry and materials science. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Quinoxaline Scaffolds

2,3-Dimethylquinoxalin-5-amine is a heterocyclic aromatic amine of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its utility in the synthesis of novel pharmaceutical agents and functional organic materials is directly correlated to its purity. Even trace impurities can lead to ambiguous biological data, unpredictable material properties, and complications in downstream synthetic steps. Therefore, robust and reliable purification methods are paramount.

Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid organic compounds.[1][2] This application note provides a detailed guide to the recrystallization of 2,3-Dimethylquinoxalin-5-amine, offering both foundational principles and actionable protocols for researchers, scientists, and drug development professionals. We will explore solvent selection strategies, present multiple recrystallization methodologies, and discuss an alternative acid-base purification technique, all grounded in the physicochemical properties of the target molecule and its likely contaminants.

Understanding the Molecule: Physicochemical Properties and Synthetic Context

A successful purification strategy begins with an understanding of the target compound's properties and its synthetic origins.

Predicted Physicochemical Properties:

While specific experimental data for 2,3-Dimethylquinoxalin-5-amine is not extensively published, we can infer its properties from closely related analogs such as 2,3-dimethylquinoxalin-6-amine and 5-aminoquinoxaline.

PropertyPredicted Value/Characteristic for 2,3-Dimethylquinoxalin-5-amineRationale/Comparison
Molecular Formula C₁₀H₁₁N₃Based on chemical structure.
Molecular Weight ~173.22 g/mol Similar to the 6-amino isomer (173.21 g/mol ).
Appearance Likely a colored crystalline solid (e.g., yellow, orange, or brown)Aromatic amines are often colored due to extended conjugation.
Melting Point Expected to be a sharp melting solid.A specific value is not available in the literature, but pure crystalline solids have sharp melting points.
Solubility Expected to be soluble in polar organic solvents like ethanol and methanol, and potentially sparingly soluble in non-polar solvents like toluene and hexane. Poorly soluble in water.The quinoxaline core provides some polarity, while the aromatic and methyl groups contribute to non-polar character. The amino group can participate in hydrogen bonding.
Basicity A weak base.The amino group is basic and can be protonated by acids.

Synthetic Context and Potential Impurities:

The most common synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] For 2,3-Dimethylquinoxalin-5-amine, this would be the reaction of 3,4-diaminotoluene with diacetyl (2,3-butanedione) .

Synthesis_of_2_3_Dimethylquinoxalin_5_amine 3,4-Diaminotoluene 3,4-Diaminotoluene Reaction + 3,4-Diaminotoluene->Reaction Diacetyl Diacetyl Diacetyl->Reaction Product 2,3-Dimethylquinoxalin-5-amine Reaction->Product Impurities Potential Impurities: - Unreacted 3,4-diaminotoluene - Unreacted diacetyl - Polymeric side products Product->Impurities

Caption: Synthesis of 2,3-Dimethylquinoxalin-5-amine.

Understanding this synthetic route is crucial for anticipating potential impurities:

  • Unreacted Starting Materials: Residual 3,4-diaminotoluene or diacetyl.

  • Positional Isomers: Depending on the purity of the starting diamine, other isomers could be present.

  • Polymeric Byproducts: Self-condensation of the starting materials can lead to tarry, polymeric impurities.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

Solvent Selection: The Cornerstone of Recrystallization

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[1][2] The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for hot filtration).

Recommended Solvents for Screening:

Based on the predicted properties of 2,3-Dimethylquinoxalin-5-amine and data from related compounds, the following solvents are recommended for initial small-scale screening:

SolventPolarityBoiling Point (°C)Rationale & Potential Outcome
Ethanol Polar Protic78Often a good choice for quinoxaline derivatives. The hydroxyl group can hydrogen bond with the amine.
Methanol Polar Protic65More polar than ethanol; may show higher solubility at room temperature.
Isopropanol Polar Protic82Less polar than ethanol; might provide a better solubility differential.
Ethyl Acetate Polar Aprotic77A solvent of intermediate polarity.
Toluene Non-polar111May be suitable if the compound is less polar than anticipated.
Hexane/Heptane Non-polar69/98Likely to have low solubility; could be a good anti-solvent in a two-solvent system.
Water Very Polar100Expected to have very low solubility; useful for washing or as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first. Ethanol is a promising starting solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2,3-Dimethylquinoxalin-5-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to adsorb colored impurities. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or air-dry until a constant weight is achieved.

Single_Solvent_Recrystallization A 1. Dissolve crude solid in minimal hot solvent B 2. Optional: Add charcoal, reheat, and perform hot filtration A->B C 3. Cool slowly to room temperature B->C D 4. Chill in ice bath C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash with ice-cold solvent and dry E->F

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent provides the desired solubility profile. A good solvent pair consists of one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"), and the two solvents must be miscible. A potential pair for this compound is ethanol (solvent) and water (anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.

  • Re-dissolution: If necessary, add a few drops of the hot "solvent" to just redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. For washing, use a mixture of the two solvents with a higher proportion of the anti-solvent.

Protocol 3: Purification via Acid-Base Extraction

Given that 2,3-Dimethylquinoxalin-5-amine is a basic compound, an acid-base extraction can be an effective way to separate it from non-basic impurities.[6][7][8][9] This method relies on converting the amine into its water-soluble salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 5% hydrochloric acid. The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 10% sodium hydroxide solution, with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product completely.

  • Optional Recrystallization: For the highest purity, the product obtained from this acid-base extraction can be further purified by recrystallization using one of the protocols described above.

Acid_Base_Purification A 1. Dissolve crude product in organic solvent B 2. Extract with aqueous acid (e.g., 5% HCl) A->B C 3. Separate layers. Retain aqueous layer (contains amine salt) B->C D 4. Basify aqueous layer (e.g., 10% NaOH) to precipitate amine C->D E 5. Isolate by filtration, wash with water, and dry D->E

Caption: Workflow for acid-base purification.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling solvent. Reheat the solution and add more solvent before cooling again.
No Crystals Form Too much solvent was used. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Use less solvent initially. Ensure the solution is thoroughly chilled. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Colored impurities are not removed by recrystallization alone.Use activated charcoal during the recrystallization process. Consider an alternative purification method like column chromatography if impurities have similar solubility.

Conclusion

The purification of 2,3-Dimethylquinoxalin-5-amine to a high degree of purity is an essential step for its successful application in research and development. This application note provides a comprehensive framework for achieving this through systematic recrystallization. By carefully selecting a solvent system and employing the appropriate protocol—be it single-solvent, two-solvent, or an acid-base extraction—researchers can effectively remove synthetic impurities and obtain a product of the requisite quality for their work. It is recommended to perform small-scale trials to identify the optimal conditions before committing to a large-scale purification.

References

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  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI - SID. (n.d.). Retrieved January 25, 2026, from [Link]

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Sources

Application

Application Notes and Protocols for the Quantification of 2,3-Dimethylquinoxalin-5-amine

Abstract This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,3-Dimethylquinoxalin-5-amine, a key intermediate in pharmaceutical and materials science resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,3-Dimethylquinoxalin-5-amine, a key intermediate in pharmaceutical and materials science research. Recognizing the need for robust and reliable analytical methods, this document outlines two distinct, validated approaches: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced sensitivity and confirmatory analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data interpretation, underpinned by scientific principles and field-proven insights.

Introduction

2,3-Dimethylquinoxalin-5-amine is a member of the quinoxaline family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The precise quantification of this compound is critical for ensuring the quality and consistency of starting materials in drug synthesis, for pharmacokinetic studies, and for monitoring its presence as a potential impurity. The aromatic amine functionality and the quinoxaline core present unique analytical challenges that necessitate well-defined and validated methodologies.

This application note presents two robust analytical methods for the quantification of 2,3-Dimethylquinoxalin-5-amine:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and reliable method suitable for routine quality control and quantification in various sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, ideal for trace-level detection and unambiguous identification, particularly in complex matrices.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Scientific Principles

Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity.[3][4] In this method, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. 2,3-Dimethylquinoxalin-5-amine, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, we can achieve efficient separation from impurities and other matrix components.[3][5] The quinoxaline ring system contains a chromophore that absorbs UV radiation, allowing for sensitive detection and quantification.[6] The choice of a C18 column provides a versatile and robust separation mechanism for a wide range of aromatic compounds.[7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (Methanol/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (λ = 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2,3-Dimethylquinoxalin-5-amine.

Detailed Protocol

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • 2,3-Dimethylquinoxalin-5-amine reference standard (purity ≥ 98%)

  • Syringe filters (0.45 µm, PTFE)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Degas both mobile phases prior to use.

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-Dimethylquinoxalin-5-amine reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

5. Sample Preparation

  • Accurately weigh a sample containing an expected amount of 2,3-Dimethylquinoxalin-5-amine.

  • Dissolve the sample in a known volume of 50:50 (v/v) methanol/water to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 20% B1-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

7. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the 2,3-Dimethylquinoxalin-5-amine standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the concentration of 2,3-Dimethylquinoxalin-5-amine in the sample by interpolating its peak area into the calibration curve.

Method Validation Summary
ParameterTypical Performance
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principles

GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7][8] For the analysis of polar compounds like aromatic amines, derivatization is often employed to increase volatility and improve chromatographic peak shape.[9] In this method, we will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine group into a less polar trimethylsilyl (TMS) derivative. The derivatized analyte is then separated on a non-polar capillary column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Pyridine) Sample->Dissolve Derivatize Add BSTFA, Heat Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry (SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for GC-MS analysis of 2,3-Dimethylquinoxalin-5-amine.

Detailed Protocol

1. Reagents and Materials

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • 2,3-Dimethylquinoxalin-5-amine reference standard (purity ≥ 98%)

  • Internal Standard (e.g., Naphthalene-d8)

  • GC vials with inserts and PTFE-lined septa

2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-Dimethylquinoxalin-5-amine reference standard and dissolve in a 25 mL volumetric flask with pyridine.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of Naphthalene-d8 in hexane.

  • Working Standards (0.1-10 µg/mL): Prepare a series of calibration standards by diluting the stock solution with pyridine. Spike each standard with the internal standard to a final concentration of 1 µg/mL.

4. Sample Preparation and Derivatization

  • Accurately weigh a sample and dissolve it in pyridine to a theoretical concentration within the calibration range.

  • Spike with the internal standard to a final concentration of 1 µg/mL.

  • To 100 µL of the sample or standard solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before analysis.

5. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined from the mass spectrum of the TMS-derivatized standard. Expect a molecular ion and key fragment ions.

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the analyte-to-internal standard peak area ratio in the sample and use the calibration curve to determine the concentration of 2,3-Dimethylquinoxalin-5-amine.

Method Validation Summary
ParameterTypical Performance
Linearity (r²) ≥ 0.998
Range 0.1 - 10 µg/mL
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Conclusion

The two analytical methods presented in this application note provide robust and reliable approaches for the quantification of 2,3-Dimethylquinoxalin-5-amine. The HPLC-UV method is well-suited for routine analysis in a quality control environment due to its simplicity and high precision. The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis and for confirmatory purposes in complex sample matrices. The selection of the appropriate method will depend on the specific application, required sensitivity, and available instrumentation.

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  • PubMed Central. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Retrieved from [Link]

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Method

Application Note: A Robust HPLC Method for the Analysis of 2,3-Dimethylquinoxalin-5-amine

Abstract This application note presents a detailed protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethylquinoxalin-5-am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethylquinoxalin-5-amine. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The narrative explains the scientific rationale behind the experimental choices, ensuring technical accuracy and field-proven insights. The protocol is structured to be a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

Introduction

2,3-Dimethylquinoxalin-5-amine is a heterocyclic aromatic amine belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to anticancer, anxiolytic, and anti-inflammatory properties.[1][2][3] Accurate and precise quantification of these compounds is crucial for drug discovery, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4][5] This application note provides a comprehensive guide to developing a reliable HPLC method for 2,3-Dimethylquinoxalin-5-amine, from initial method development to full validation, in accordance with stringent regulatory standards.

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for 2,3-Dimethylquinoxalin-5-amine is not extensively available, we can infer its properties from structurally similar compounds like 2,3-dimethylquinoxalin-6-amine and 5-aminoquinoxaline.[6][7]

PropertyEstimated Value/CharacteristicRationale and Implication for HPLC Method Development
Molecular Formula C₁₀H₁₁N₃Provides the exact mass for potential mass spectrometry detection.
Molecular Weight 173.21 g/mol Essential for preparing standard solutions of known concentration.[6]
Structure Quinoxaline ring with two methyl groups and one amino group.The aromatic quinoxaline core is a strong chromophore, making UV detection a suitable choice. The amino group provides a basic character.
Predicted logP ~1.3A low logP suggests moderate polarity, making reversed-phase HPLC with a C18 stationary phase an appropriate starting point.[6]
Predicted pKa Basic (amine)The basic nature of the amino group means that the mobile phase pH will significantly impact the analyte's retention and peak shape.[8] Buffering the mobile phase is crucial for reproducibility.
UV Absorbance Expected in the range of 220-350 nmThe extended π-system of the quinoxaline ring will exhibit strong UV absorbance. A UV scan is necessary to determine the optimal wavelength (λmax) for detection to ensure maximum sensitivity.[9]
Solubility Soluble in organic solvents like methanol and acetonitrile.Methanol and acetonitrile are excellent choices for the organic component of the mobile phase and for preparing stock solutions.[10]

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method for 2,3-Dimethylquinoxalin-5-amine follows a logical, multi-step process. This approach ensures that the final method is accurate, precise, and reliable for its intended purpose.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Method Screening (Column, Mobile Phase, Detector) A->B Guides initial choices C Optimization of Chromatographic Conditions B->C Refine parameters D Method Validation (ICH/USP Guidelines) C->D Establish performance E Final Method Implementation D->E Implement validated method

Caption: A logical workflow for HPLC method development.

Initial Screening and Parameter Selection

The initial phase of method development involves selecting the appropriate column, mobile phase, and detection settings based on the analyte's properties.

3.1.1. Stationary Phase Selection

Given the moderate polarity (estimated logP ~1.3) of 2,3-Dimethylquinoxalin-5-amine, a reversed-phase stationary phase is the most logical choice. A C18 (octadecylsilyl) column is a versatile and widely used stationary phase that provides excellent retention for a broad range of analytes.

3.1.2. Mobile Phase Selection

A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. We will start with acetonitrile.

  • Aqueous Phase and pH Control: The basic nature of the amino group on the analyte necessitates pH control to ensure consistent retention and good peak shape. A buffer around neutral pH (e.g., phosphate buffer at pH 7) is a good starting point. Operating at a pH at least 2 units away from the analyte's pKa will ensure it is in a single ionic form.

3.1.3. Detection Wavelength (λmax)

A UV-Vis spectrophotometer or a photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax). A standard solution of 2,3-Dimethylquinoxalin-5-amine is scanned across a range of wavelengths (e.g., 200-400 nm) to identify the λmax. This ensures the highest sensitivity for detection.

Optimization of Chromatographic Conditions

Once initial conditions are established, the next step is to optimize the separation by fine-tuning the mobile phase composition, gradient, flow rate, and column temperature.

3.2.1. Gradient Elution

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in method development to determine the optimal mobile phase composition for good peak shape and reasonable retention time.

3.2.2. Flow Rate and Column Temperature

A standard flow rate for a 4.6 mm internal diameter column is 1.0 mL/min. The column temperature is typically maintained at a constant value (e.g., 30 °C) to ensure reproducible retention times.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate and sodium hydroxide for buffer preparation.

  • Analyte: 2,3-Dimethylquinoxalin-5-amine reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC-grade acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 2,3-Dimethylquinoxalin-5-amine reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0B: Acetonitrile
Gradient 0-2 min: 10% B2-12 min: 10-90% B12-15 min: 90% B15-15.1 min: 90-10% B15.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., λmax)
Injection Volume 10 µL

Method Validation Protocol

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines.[11][12]

ValidationProtocol A Method Validation B Specificity A->B C Linearity A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Detection Limit (LOD) A->F G Quantitation Limit (LOQ) A->G H Robustness A->H

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14]

  • Protocol: Inject a blank (mobile phase), a placebo (if applicable), and a solution of 2,3-Dimethylquinoxalin-5-amine. The peak for the analyte should be well-resolved from any other peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Protocol: Prepare at least five concentrations of the analyte over a range (e.g., 50-150% of the expected working concentration). Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

  • Protocol: Introduce small variations in the method parameters, such as pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability

System suitability testing is an integral part of any analytical procedure.[15][16] It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for replicate injections)

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the development and validation of an HPLC method for the analysis of 2,3-Dimethylquinoxalin-5-amine. By following this detailed guide, researchers and analysts can establish a robust and reliable method that meets the stringent requirements of the pharmaceutical industry and regulatory agencies. The principles and procedures outlined here are grounded in established scientific practices and authoritative guidelines, ensuring the integrity and quality of the analytical data generated.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85494, 5-Aminoquinoxaline. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 154766, 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-. Retrieved from [Link].

  • ResearchGate. (n.d.). HPLC chromatogram of the quinoxaline derivatives of citrus honey. Retrieved from [Link].

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146053, 2,3-Dimethylquinoxalin-6-amine. Retrieved from [Link].

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

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  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link].

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  • PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Retrieved from [Link].

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  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved from [Link].

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  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link].

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Application

Application Notes and Protocols for In Vitro Assays Using 2,3-Dimethylquinoxalin-5-amine

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery

The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas.[1] Quinoxaline derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] Their ability to serve as versatile building blocks for the synthesis of novel therapeutic agents has made them a focal point of intensive research in drug discovery and development.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3-Dimethylquinoxalin-5-amine , a specific derivative of this important class of compounds. While detailed experimental data for this particular molecule is not extensively available in public literature, the protocols herein are based on established methodologies for structurally related quinoxaline analogs and provide a robust framework for characterizing its biological activity.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental to the design and execution of reliable in vitro assays. For 2,3-Dimethylquinoxalin-5-amine (CAS: 19023-68-8), the following properties are predicted based on its structure and data from its isomer, 2,3-Dimethylquinoxalin-6-amine.[3]

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
XLogP3 1.3[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and DMF. Poorly soluble in aqueous solutions.[4]

Note on Solubility: The solubility of quinoxaline derivatives can be limited in aqueous media.[4] It is recommended to prepare a high-concentration stock solution of 2,3-Dimethylquinoxalin-5-amine in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.

Application 1: Assessment of Antiproliferative Activity

Quinoxaline derivatives have frequently been reported to possess potent antiproliferative activity against a variety of cancer cell lines.[1][2] The following protocol describes a general method for evaluating the effect of 2,3-Dimethylquinoxalin-5-amine on the proliferation of cancer cells using a tetrazolium-based (MTT) assay.

Experimental Workflow for Antiproliferative Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assessment seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_cpd Prepare serial dilutions of 2,3-Dimethylquinoxalin-5-amine add_cpd Add compound to wells prepare_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_mtt Add MTT reagent incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs

Figure 1: Workflow for assessing the antiproliferative activity of 2,3-Dimethylquinoxalin-5-amine.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate complete growth medium.[2][5]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2,3-Dimethylquinoxalin-5-amine in 100% DMSO.

    • On the day of treatment, prepare serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control (a known cytotoxic drug).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be optimized for the specific cell line.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Application 2: Kinase Inhibitory Activity

The quinoxaline scaffold is a common feature in many kinase inhibitors, targeting a variety of kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][6] The following provides a framework for assessing the in vitro kinase inhibitory activity of 2,3-Dimethylquinoxalin-5-amine.

Signaling Pathway Context: The PI3K/Akt Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 2,3-Dimethylquinoxalin-5-amine (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Figure 2: A simplified diagram of the PI3K/Akt signaling pathway, a common target for quinoxaline-based kinase inhibitors.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay as an Example)

This protocol is a general guide and should be adapted for the specific kinase of interest. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of 2,3-Dimethylquinoxalin-5-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the recommended concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner.

Table 2: Example Data Table for Antiproliferative Activity

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.198.1 ± 4.5
185.3 ± 6.1
1052.7 ± 3.8
5015.9 ± 2.3
1005.4 ± 1.1

Table 3: Example Data Table for Kinase Inhibitory Activity

Concentration (µM)% Kinase Inhibition (Mean ± SD)
No Inhibitor Control (0)0 ± 3.1
0.015.6 ± 2.2
0.125.4 ± 4.7
168.9 ± 5.3
1095.1 ± 1.9
10098.7 ± 0.8

Conclusion and Future Directions

The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of 2,3-Dimethylquinoxalin-5-amine. Based on the broad bioactivity profile of the quinoxaline scaffold, it is plausible that this compound will exhibit antiproliferative and/or kinase inhibitory effects. The successful execution of these assays will generate crucial data to guide further drug development efforts, including mechanism of action studies, lead optimization, and in vivo efficacy testing. It is imperative that researchers perform compound-specific optimization of these protocols to ensure the generation of accurate and reproducible data.

References

  • Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure activity relationship study. Bioorganic & medicinal chemistry letters, 21(7), 1929–1932. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 146053, 2,3-Dimethylquinoxalin-6-amine. Retrieved from [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals, 15(7), 781. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-latef, H. (2020). Synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomer. New Journal of Chemistry, 44(46), 20565-20575. [Link]

  • Hassan, A. A., Mohamed, N. K., & El-Damasy, A. K. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 12(10), 1736–1751. [Link]

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  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 26(18), 5678. [Link]

  • Youssif, B. G., Abdel-Gawad, H., Abdel-Aziz, M., & El-Gendy, M. A. A. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(13), 5030. [Link]

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Method

Illuminating the Cellular Landscape: Application Notes and Protocols for 2,3-Dimethylquinoxalin-5-amine Derivatives in Live-Cell Imaging

Foreword: The Rise of Quinoxaline Scaffolds in Bioimaging For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes that are sensitive, specific, and biocompatible is perpetu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of Quinoxaline Scaffolds in Bioimaging

For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes that are sensitive, specific, and biocompatible is perpetual. Among the myriad of heterocyclic scaffolds, quinoxaline derivatives have emerged as a privileged class of compounds, owing to their versatile synthesis and remarkable photophysical properties.[1] This guide focuses on the practical application of a specific subclass: 2,3-Dimethylquinoxalin-5-amine and its derivatives, for cellular imaging. These compounds, characterized by a core structure of fused benzene and pyrazine rings, offer a robust platform for the development of fluorescent probes capable of sensing and visualizing the intricate dynamics of the cellular environment.[2]

This document provides an in-depth exploration of the potential applications of these derivatives, underpinned by detailed protocols and the scientific rationale for their use. We will delve into their function as environmental sensors and their utility in targeted labeling strategies, providing a comprehensive resource for their successful implementation in your research.

The Chemical Foundation: Why 2,3-Dimethylquinoxalin-5-amine Derivatives are Superior Imaging Agents

The utility of 2,3-Dimethylquinoxalin-5-amine derivatives in cell imaging stems from their inherent chemical and photophysical characteristics. The quinoxaline core is an electron-deficient system, which, when coupled with an electron-donating amino group at the 5-position, creates a "push-pull" electronic structure. This arrangement is the foundation for their fluorescence and sensitivity to the microenvironment.

The fluorescence of these compounds is often governed by intramolecular charge transfer (ICT), a process highly sensitive to the polarity of the surrounding environment.[3] This solvatochromic behavior, where the emission wavelength shifts in response to changes in solvent polarity, makes them excellent candidates for imaging lipid membranes and other cellular compartments with distinct polarity.

Furthermore, the amine group at the 5-position serves as a versatile handle for chemical modification. This allows for the attachment of various functional groups to create a diverse library of probes with tailored properties, such as targeting specific organelles or responding to particular analytes.

Application I: Probing the Cellular Microenvironment

The sensitivity of 2,3-Dimethylquinoxalin-5-amine derivatives to their surroundings makes them powerful tools for monitoring dynamic changes within living cells.

Visualizing Cellular Membranes through Solvatochromism

Scientific Rationale: The plasma membrane and organellar membranes are characterized by a nonpolar lipid environment. Solvatochromic dyes, such as derivatives of 2,3-Dimethylquinoxalin-5-amine, can exhibit a significant increase in fluorescence intensity and a shift in emission wavelength upon partitioning into these hydrophobic environments from the aqueous cytoplasm. This "light-up" effect allows for the specific visualization of membranes with high signal-to-noise ratio.[4]

Experimental Workflow:

G cluster_prep Probe Preparation cluster_cell Cell Staining cluster_imaging Imaging prep_stock Prepare 1 mM stock solution of quinoxaline derivative in DMSO staining Dilute stock to 1-10 µM in serum-free medium and incubate with cells (15-30 min) prep_stock->staining cell_prep Seed and culture cells to desired confluency cell_prep->staining wash Wash cells with PBS or live-cell imaging solution staining->wash image Image using fluorescence microscopy (e.g., Ex: 405 nm, Em: 450-550 nm) wash->image

Caption: Workflow for staining cellular membranes with solvatochromic quinoxaline probes.

Detailed Protocol: Live-Cell Membrane Staining

  • Cell Preparation:

    • Seed cells (e.g., HeLa, COS-7, or your cell line of interest) on glass-bottom dishes or chamber slides.

    • Culture cells in appropriate media until they reach 60-80% confluency.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the 2,3-Dimethylquinoxalin-5-amine derivative in anhydrous DMSO.

    • Note: For long-term storage, aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Staining:

    • On the day of imaging, dilute the 1 mM stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or a suitable imaging buffer like Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters. The exact excitation and emission wavelengths will depend on the specific derivative, but a starting point for many quinoxaline derivatives is excitation around 405 nm and emission collection between 450 nm and 550 nm.

Monitoring Intracellular pH Fluctuations

Scientific Rationale: The nitrogen atoms in the quinoxaline ring system can be protonated, leading to a change in the electronic structure and, consequently, the fluorescence properties of the molecule.[5] This makes certain aminoquinoxaline derivatives sensitive to pH. By calibrating the fluorescence response to known pH values, these probes can be used to measure intracellular pH (pHi), a critical parameter in many cellular processes, including enzyme activity, cell proliferation, and apoptosis.

Experimental Workflow:

G cluster_loading Probe Loading cluster_calibration Calibration cluster_measurement Measurement load_probe Incubate cells with pH-sensitive quinoxaline derivative (1-5 µM) nigericin Equilibrate pHi with extracellular pH using a nigericin/high K+ buffer load_probe->nigericin image_exp Acquire fluorescence intensity of experimental cells load_probe->image_exp image_calib Acquire fluorescence intensity at various known extracellular pH values nigericin->image_calib plot_calib Generate a calibration curve (Fluorescence vs. pH) image_calib->plot_calib calc_phi Calculate intracellular pH using the calibration curve plot_calib->calc_phi image_exp->calc_phi

Caption: Workflow for intracellular pH measurement using a quinoxaline-based probe.

Detailed Protocol: Ratiometric Intracellular pH Measurement

This protocol assumes the use of a ratiometric quinoxaline derivative that exhibits a pH-dependent shift in its excitation or emission spectrum. If using an intensity-based probe, the calibration will be based on fluorescence intensity at a single wavelength.

  • Probe Loading:

    • Prepare and load the pH-sensitive 2,3-Dimethylquinoxalin-5-amine derivative into cells as described in the membrane staining protocol (Section 2.1).

  • In Situ Calibration:

    • Prepare a high potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES) adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • After loading the probe, wash the cells with the high potassium buffer at a specific pH.

    • Add the ionophore nigericin (typically 10 µM) to the buffer. Nigericin equilibrates the intracellular and extracellular pH.

    • Incubate for 5-10 minutes to allow for pH equilibration.

    • Acquire fluorescence images at two different excitation or emission wavelengths, depending on the probe's properties.

    • Repeat this process for each pH value in your calibration range.

    • Calculate the ratio of fluorescence intensities (e.g., Emission at λ1 / Emission at λ2) for each pH value and plot the ratio against pH to generate a calibration curve.

  • Experimental Measurement:

    • For your experimental cells (not treated with nigericin), acquire fluorescence images at the same two wavelengths.

    • Calculate the fluorescence ratio for your experimental cells.

    • Determine the intracellular pH by interpolating this ratio on your calibration curve.

Application II: Targeted Imaging with Functionalized Derivatives

The true power of the 2,3-Dimethylquinoxalin-5-amine scaffold lies in its synthetic tractability. By modifying the 5-amino group, these probes can be directed to specific cellular compartments or used in advanced labeling techniques.

Mitochondria-Targeted Imaging

Scientific Rationale: Mitochondria possess a significant negative membrane potential. By attaching a lipophilic cation, such as a triphenylphosphonium (TPP) group, to the 2,3-Dimethylquinoxalin-5-amine core, the resulting probe will accumulate in the mitochondrial matrix. This allows for the specific visualization of mitochondrial morphology and dynamics in live cells.

Detailed Protocol: Staining Mitochondria

  • Synthesize or obtain a TPP-conjugated 2,3-Dimethylquinoxalin-5-amine derivative.

  • Cell Preparation and Staining:

    • Follow the general cell preparation and staining protocol as outlined in Section 2.1.

    • Use a lower concentration of the TPP-conjugated probe (typically in the range of 100-500 nM) due to its active accumulation in mitochondria.

    • Incubate for 30-60 minutes to allow for sufficient accumulation.

  • Imaging:

    • Wash the cells with pre-warmed imaging buffer.

    • Image using fluorescence microscopy. Co-staining with a commercially available mitochondrial marker (e.g., MitoTracker™) can be performed to confirm co-localization.

Bioorthogonal Labeling via Click Chemistry

Scientific Rationale: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for specific biomolecule labeling.[6] By functionalizing the 5-amino group of 2,3-Dimethylquinoxalin-5-amine with a terminal alkyne (e.g., a propargyl group), a "clickable" fluorescent probe is created. This probe can then be used to label cellular components that have been metabolically engineered to contain an azide group.

Experimental Workflow:

G cluster_metabolic Metabolic Labeling cluster_click Click Reaction cluster_imaging Imaging azide_sugar Incubate cells with an azide-modified precursor (e.g., azide-sugar) fix_perm Fix and permeabilize cells azide_sugar->fix_perm click_cocktail Incubate with click reaction cocktail: - Alkyne-quinoxaline probe - Copper(I) catalyst - Ligand (e.g., TBTA) fix_perm->click_cocktail wash_image Wash and image cells click_cocktail->wash_image

Caption: Workflow for bioorthogonal labeling using a clickable quinoxaline probe.

Detailed Protocol: Labeling of Glycans with a Clickable Quinoxaline Probe

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz) for 1-3 days. This will incorporate azide groups into the cell's glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the "click cocktail" immediately before use. For a typical reaction, this includes:

      • The alkyne-functionalized 2,3-Dimethylquinoxalin-5-amine probe (1-10 µM)

      • Copper(II) sulfate (CuSO4) (e.g., 100 µM)

      • A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate, 1 mM)

      • A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, 100 µM)

    • Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells thoroughly with PBS to remove the reaction components.

    • Mount the coverslip with a suitable mounting medium.

    • Image the cells using fluorescence microscopy to visualize the labeled glycans.

Data Presentation and Interpretation

For robust and reproducible results, quantitative analysis of fluorescence images is crucial.

Table 1: Representative Photophysical Properties of Quinoxaline Derivatives

Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Cellular Application
Solvatochromic~405450-550 (polarity dependent)VariableMembrane Imaging
pH-sensitiveRatiometric (e.g., 405/488)~520Variable with pHIntracellular pH
Mitochondria-targeted~488~525High in mitochondriaMitochondrial Imaging
Clickable (post-reaction)~450~500HighTargeted Labeling

Note: The exact photophysical properties will vary depending on the specific substitutions on the quinoxaline core and the cellular environment. The values presented are illustrative.

Troubleshooting and Best Practices

  • Phototoxicity: Quinoxaline derivatives, like many fluorophores, can induce phototoxicity upon prolonged or high-intensity illumination. To minimize this, use the lowest possible excitation power and exposure times that provide a good signal-to-noise ratio.

  • Probe Concentration: Always perform a concentration titration to determine the optimal probe concentration for your specific cell line and application. High concentrations can lead to off-target effects and cytotoxicity.

  • Controls: For any new application, include appropriate controls. For targeted imaging, this may involve co-localization with a known marker. For sensor applications, positive and negative controls are essential to validate the probe's response.

  • Solubility: Quinoxaline derivatives are often hydrophobic. Ensure that the DMSO stock solution is fully dissolved before diluting into aqueous media to avoid precipitation.

Conclusion

The 2,3-Dimethylquinoxalin-5-amine scaffold provides a versatile and powerful platform for the development of novel fluorescent probes for cell imaging. Their sensitivity to the cellular microenvironment and the ease with which they can be functionalized for targeted applications make them invaluable tools for cell biologists and drug discovery scientists. The protocols and guidelines presented here offer a solid foundation for harnessing the potential of these promising fluorophores to illuminate the complex and dynamic world of the living cell.

References

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]

  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry (RSC Publishing). [Link]

  • Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]

  • Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [Link]

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Application

Application Notes and Protocols for the Formulation of 2,3-Dimethylquinoxalin-5-amine in Biological Studies

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The quinoxaline core is a well-recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoxaline core is a well-recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] 2,3-Dimethylquinoxalin-5-amine, a member of this versatile family, holds significant promise for investigation in various therapeutic areas. However, like many heterocyclic amine compounds, its successful biological evaluation is contingent upon overcoming challenges related to its physicochemical properties, primarily its limited aqueous solubility.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective formulation of 2,3-Dimethylquinoxalin-5-amine for both in vitro and in vivo biological studies. The protocols herein are designed as robust starting points, grounded in established principles of pharmaceutical formulation for poorly soluble compounds and data from closely related quinoxaline analogs. Each step is accompanied by a rationale to empower researchers to not only follow the methods but also to adapt and optimize them for their specific experimental needs.

Physicochemical Profile and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 2,3-Dimethylquinoxalin-5-amine is the cornerstone of a rational formulation strategy. While experimental data for this specific molecule is not extensively published, we can infer its characteristics from available data on analogous compounds and computational predictions.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₀H₁₁N₃PubChem CID 146053[3]
Molecular Weight 173.21 g/mol PubChem CID 146053[3]
XLogP3 1.3A measure of lipophilicity. A value >0 suggests poor water solubility. (Data for 2,3-Dimethylquinoxalin-6-amine)[3]
Predicted Water Solubility Low to ModerateInferred from XLogP3 and data on similar quinoxalines.[4]
Appearance Likely a crystalline solidCommon for small molecule organic compounds.
pKa (Strongest Basic) ~4.76Predicted for 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine. The amine group is expected to be basic.[4]
pH Stability Likely more stable at neutral to alkaline pHA related compound, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, showed high stability at pH 7.4-9.0 but degraded in acidic conditions.[5]

Causality Behind Pre-formulation Choices:

The predicted low aqueous solubility and the presence of a basic amine group are the two most critical factors influencing formulation design. The amine group's basicity suggests that the compound's solubility will be pH-dependent, potentially increasing in acidic conditions due to salt formation. However, the stability of the quinoxaline ring system may be compromised at low pH.[5] Therefore, a careful balance must be struck. The lipophilicity (indicated by XLogP3) points towards the necessity of using organic co-solvents or solubility-enhancing excipients.

Formulation Strategies for In Vitro Biological Studies

For in vitro assays, such as those involving cancer cell lines, the primary goal is to achieve a homogenous, sterile solution of the compound in the cell culture medium without causing precipitation or cellular toxicity from the formulation vehicle itself.

Primary Approach: DMSO-Based Stock Solutions

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro use.

Rationale: DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules. It is also miscible with water and cell culture media, allowing for dilution to working concentrations. However, DMSO can have direct effects on cell physiology, so its final concentration in the assay must be carefully controlled.[6]

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_control Essential Controls A Weigh 2,3-Dimethylquinoxalin-5-amine B Add Sterile DMSO to desired concentration (e.g., 10-50 mM) A->B C Vortex/Sonicate until fully dissolved B->C D Filter-sterilize (0.22 µm PTFE filter) C->D E Aliquot and store at -20°C or -80°C D->E F Thaw stock solution aliquot E->F For Assay Use G Serially dilute in 100% DMSO (if needed) F->G H Dilute into pre-warmed cell culture medium to final concentration G->H I Vortex immediately and add to cells H->I J Vehicle Control: Culture medium with the same final % of DMSO H->J Parallel preparation

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • 2,3-Dimethylquinoxalin-5-amine (solid)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated balance

    • Vortex mixer and/or sonicator

    • Sterile 0.22 µm PTFE syringe filter

  • Procedure:

    • Accurately weigh out 1.73 mg of 2,3-Dimethylquinoxalin-5-amine (MW = 173.21 g/mol ).

    • Transfer the solid to a sterile vial.

    • Add 1.0 mL of sterile DMSO to the vial.

    • Vortex vigorously. If necessary, use a bath sonicator for short bursts to aid dissolution. Visually inspect to ensure no solid particles remain.

    • (Optional but recommended) Filter the stock solution through a 0.22 µm PTFE syringe filter into a fresh sterile vial to ensure sterility and remove any micro-particulates.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Self-Validating System & Trustworthiness:

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. For example, if the highest concentration of 2,3-Dimethylquinoxalin-5-amine is 10 µM, prepared from a 10 mM stock (a 1:1000 dilution), the vehicle control should be cells treated with a 1:1000 dilution of DMSO in the culture medium (i.e., 0.1% DMSO). This ensures that any observed biological effects are due to the compound and not the solvent.[7]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% to minimize cytotoxicity and off-target effects.[6] Some sensitive or primary cell lines may require even lower concentrations (≤ 0.1%).[6]

Formulation Strategies for In Vivo Biological Studies

Formulating 2,3-Dimethylquinoxalin-5-amine for in vivo administration is more complex, requiring consideration of the route of administration, bioavailability, and potential toxicity of the formulation itself. Simple DMSO solutions are generally not suitable for direct injection into animals due to toxicity.

Approach 1: Co-Solvent Systems

For initial pharmacokinetic or efficacy studies, a multi-component co-solvent system can be employed to maintain the compound in solution upon injection.

Rationale: This approach uses a combination of a primary solvent (like DMSO), a co-solvent (like polyethylene glycol), and a surfactant to create a formulation that is more biocompatible than a simple DMSO solution and can be diluted into an aqueous vehicle like saline or PBS just before administration.

Recommended Starting Formulation (for Intravenous or Intraperitoneal Injection):

ComponentPercentage (v/v)Purpose
DMSO 5-10%Primary solvent for the compound.
PEG300 or PEG400 30-40%Co-solvent, increases solubility.[8]
Tween® 80 or Kolliphor® EL 5-10%Surfactant, prevents precipitation upon dilution.[8]
Saline (0.9% NaCl) or PBS 45-60%Aqueous vehicle.

Detailed Protocol: Preparation of a Co-Solvent Formulation

  • Materials:

    • 2,3-Dimethylquinoxalin-5-amine

    • DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween® 80

    • Sterile Saline (0.9% NaCl)

    • Sterile vials and syringes

  • Procedure:

    • Calculate the required amount of 2,3-Dimethylquinoxalin-5-amine for the desired final concentration (e.g., 1 mg/mL).

    • In a sterile vial, dissolve the weighed compound in the required volume of DMSO (e.g., for a 10% DMSO formulation, use 100 µL of DMSO per 1 mL of final solution). Vortex until fully dissolved.

    • Add the required volume of PEG300 (e.g., 400 µL for a 40% formulation) and mix thoroughly.

    • Add the required volume of Tween® 80 (e.g., 50 µL for a 5% formulation) and mix until the solution is homogenous.

    • Slowly add the sterile saline or PBS to the final volume while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity. The solution should be clear and free of particulates.

    • This formulation should ideally be prepared fresh before each use.

Approach 2: Cyclodextrin-Based Formulations

For improved solubility and potentially enhanced bioavailability, complexation with cyclodextrins is a highly effective strategy.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, like 2,3-Dimethylquinoxalin-5-amine, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

G cluster_prep Complexation Workflow cluster_result Result A Prepare aqueous solution of HP-β-CD (e.g., 20-40% w/v) B Add 2,3-Dimethylquinoxalin-5-amine powder to the cyclodextrin solution A->B C Stir/Sonicate at room temperature or with gentle heat (40-50°C) for 24-48h B->C D Filter solution (0.22 µm PVDF filter) to remove any un-complexed drug C->D E Determine concentration of the final solution via HPLC-UV D->E F Clear, aqueous formulation ready for in vivo use E->F QC Passed

Detailed Protocol: Preparation of an HP-β-CD Formulation

  • Materials:

    • 2,3-Dimethylquinoxalin-5-amine

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water for injection or PBS

    • Magnetic stirrer and stir bar

    • Sterile 0.22 µm PVDF syringe filter

  • Procedure (Phase Solubility Study - Recommended first):

    • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).

    • Add an excess amount of 2,3-Dimethylquinoxalin-5-amine to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • Filter the samples and analyze the supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • Plot the solubility of the compound against the concentration of HP-β-CD. This will determine the optimal cyclodextrin concentration.

  • Procedure (Formulation Preparation):

    • Based on the phase solubility study, prepare an aqueous solution of HP-β-CD at the desired concentration in sterile water or PBS.

    • Add the calculated amount of 2,3-Dimethylquinoxalin-5-amine to achieve the target final concentration.

    • Stir the mixture at room temperature or with gentle warming (e.g., 40°C) until the compound is fully dissolved (this may take several hours).

    • Once dissolved, allow the solution to cool to room temperature.

    • Filter the final solution through a sterile 0.22 µm PVDF filter to sterilize and remove any undissolved particles.

    • The concentration of the final, clear solution should be confirmed via a validated analytical method.

Quality Control and Analytical Methods

The concentration and stability of the prepared formulations must be verified to ensure accurate and reproducible experimental results.

High-Performance Liquid Chromatography (HPLC):

An HPLC method with UV detection is the standard for quantifying 2,3-Dimethylquinoxalin-5-amine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.

  • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Standard Curve: A standard curve should be prepared using a known concentration of the compound to accurately quantify the concentration in the formulations.

Conclusion and Future Directions

The formulation of 2,3-Dimethylquinoxalin-5-amine for biological studies requires a systematic approach that addresses its inherent poor aqueous solubility. For in vitro studies, the use of DMSO as a solvent for stock solutions is a reliable and established method, provided that the final concentration in the assay is kept low and appropriate vehicle controls are used. For in vivo applications, co-solvent systems and cyclodextrin complexation offer viable pathways to achieving safe and effective administration.

It is crucial to emphasize that these protocols are starting points. The optimal formulation will depend on the specific biological model, the required dose, and the route of administration. Researchers are strongly encouraged to perform initial solubility and stability tests to refine these methods for their specific needs. By applying these principles, the scientific community can effectively unlock the full biological and therapeutic potential of 2,3-Dimethylquinoxalin-5-amine and other promising quinoxaline derivatives.

References

  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). National Institutes of Health. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (2011). National Institutes of Health. [Link]

  • A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. (2024). ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). National Institutes of Health. [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024). Technology Networks. [Link]

  • Design and synthesis of quinoxaline derivatives for medicinal application against breast cancer cells. (2021). University of Limpopo. [Link]

  • I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? (2015). ResearchGate. [Link]

  • Formation of heterocyclic amines using model systems. (1995). PubMed. [Link]

  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. (2001). PubMed. [Link]

  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. (2024). PLOS One. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Institutes of Health. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2013). National Institutes of Health. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. (2011). PubMed. [Link]

  • Heterocyclic Enamines: The Versatile Intermediates in the Synthesis of Heterocyclic Compounds and Natural Products. (2013). ResearchGate. [Link]

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  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. (2023). Taylor & Francis Online. [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2023). ResearchGate. [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? (2014). ResearchGate. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). Royal Society of Chemistry. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). University of Helsinki. [Link]

  • 2,3-Dimethylquinoxalin-6-amine. (n.d.). PubChem. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]

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  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2023). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2026). PubMed. [Link]

  • Showing Compound 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine (FDB020194). (2010). FooDB. [Link]

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Technical Notes & Optimization

Troubleshooting

Stability issues of 2,3-Dimethylquinoxalin-5-amine in solution

Technical Support Center: 2,3-Dimethylquinoxalin-5-amine A Foreword from Your Senior Application Scientist Welcome to the dedicated support center for 2,3-Dimethylquinoxalin-5-amine. As researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dimethylquinoxalin-5-amine

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support center for 2,3-Dimethylquinoxalin-5-amine. As researchers and drug development professionals, we understand that the success of your work hinges on the reliability and stability of your reagents. 2,3-Dimethylquinoxalin-5-amine is a potent intermediate, but its aromatic amine structure presents unique stability challenges in solution that can lead to inconsistent results if not properly managed.

This guide is born from extensive experience in our labs and collaboration with scientists in the field. It is designed not as a rigid set of instructions, but as a dynamic troubleshooting resource. Here, we will explore the "why" behind the degradation pathways and provide you with the causal logic to proactively design stable experiments, interpret unexpected observations, and confidently validate your results. Our goal is to empower you to move beyond simple protocols and become an expert in handling this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 2,3-Dimethylquinoxalin-5-amine in solution?

A1: The primary instability driver is the oxidation of the 5-amino group. Aromatic amines are susceptible to oxidation by atmospheric oxygen, trace metal contaminants, and light. This process can form highly colored quinone-imine-like structures and subsequent polymers, which is why solutions may change color from colorless/pale yellow to deep yellow, brown, or even black over time. This oxidative degradation is a key factor to control for experimental consistency.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical stability parameter. The quinoxaline ring contains two nitrogen atoms, and the exocyclic amine at the 5-position is basic. In acidic conditions (low pH), these nitrogens can become protonated. While this may increase aqueous solubility, it can also render the compound more susceptible to certain degradation pathways. Conversely, in neutral to slightly basic conditions (pH 7.4-9.0), similar quinoxaline derivatives have shown greater stability.[4][5] However, strongly basic conditions can also promote oxidative degradation of other aromatic amines.[6] Therefore, maintaining a controlled, buffered pH in the neutral range is often optimal.

Q3: What are the ideal storage conditions for stock solutions?

A3: To maximize shelf-life, stock solutions should be stored under conditions that minimize exposure to oxygen, light, and heat. We recommend the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF.

  • Atmosphere: Overlay the solution with an inert gas (Argon or Nitrogen) before sealing the vial.

  • Temperature: Store at -20°C or -80°C.

  • Light: Use amber vials or wrap clear vials in aluminum foil to protect from light.

Proper storage is the first and most effective line of defense against degradation.[7][8]

Q4: Is this compound light-sensitive?

A4: Yes, quinoxaline derivatives can be photosensitive.[9] Exposure to UV or even high-intensity ambient light can provide the energy to initiate oxidative reactions, leading to degradation.[10] All work with the compound and its solutions should be performed with minimal light exposure.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter during your experiments. Each entry explains the likely cause and provides a validated course of action.

Issue 1: My solution is changing color (yellowing, browning).
  • The Question: I prepared a fresh solution of 2,3-Dimethylquinoxalin-5-amine in DMSO, and within a few hours on the benchtop, it has turned noticeably yellow/brown. Why is this happening, and is my compound compromised?

  • The Scientific Answer: This color change is the classic visual indicator of oxidative degradation. The aromatic amine is being oxidized, likely by dissolved oxygen in your solvent, to form colored byproducts.[2] While a slight pale yellow color can be normal, a significant or rapid darkening indicates that a meaningful percentage of your active compound has degraded, which will compromise your experimental results by lowering the effective concentration and introducing unknown, potentially reactive species.

  • Troubleshooting & Validation Protocol:

    • Solvent Preparation: Use a high-quality, anhydrous grade of DMSO that has been deoxygenated. This can be achieved by bubbling argon or nitrogen gas through the solvent for 15-20 minutes prior to use.

    • Fresh Preparation: Always prepare solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods without proper inert atmosphere and temperature controls.

    • Inert Handling: When preparing the stock solution, perform the dissolution in a vial that has been flushed with an inert gas. After dissolution, flush the headspace of the vial again before capping.

    • Purity Check (Self-Validation): To confirm stability, you can run a simple purity check using HPLC. Analyze a freshly prepared sample and compare it to a sample that has been left on the benchtop for several hours. A stable solution will show a single major peak with consistent area, while a degrading solution will show a decrease in the parent peak area and the appearance of new, smaller peaks (degradants).[11][12]

Issue 2: I'm seeing a precipitate form in my aqueous buffer.
  • The Question: I diluted my DMSO stock solution into my aqueous phosphate-buffered saline (PBS) for a cell-based assay, and a cloudy precipitate formed immediately. What's wrong?

  • The Scientific Answer: This is a solubility issue. 2,3-Dimethylquinoxalin-5-amine, like many aromatic organic molecules, has low intrinsic solubility in water.[13] When you introduce the DMSO concentrate into the aqueous buffer, the compound crashes out of solution once the percentage of the organic co-solvent (DMSO) drops below a critical level required to keep it dissolved. The pH of your buffer can also influence solubility.[14][15][16]

  • Troubleshooting & Validation Protocol:

    • Determine Critical Solvent Concentration: Perform a serial dilution test. Prepare several small-scale dilutions of your DMSO stock into your aqueous buffer at different final DMSO concentrations (e.g., 5%, 2%, 1%, 0.5%). Visually inspect for the highest dilution (lowest DMSO %) that remains clear. This is your maximum tolerable dilution factor.

    • Adjust Final Assay Concentration: Ensure the final concentration of DMSO in your experiment does not exceed this determined limit and is compatible with your experimental system (e.g., most cell lines can tolerate 0.1-0.5% DMSO).

    • Consider Alternative Solvents/Formulations: If high aqueous concentrations are required, you may need to explore formulation strategies such as using cyclodextrins or other solubilizing agents, though this requires extensive validation.

    • pH Optimization: Check the pH of your final solution. Since the compound has basic amine groups, the solubility is pH-dependent. Adjusting the buffer pH slightly (e.g., from 7.4 to 7.0) might improve solubility, but this must be tested empirically and balanced against potential pH-driven instability.[4][5]

Table 1: Solvent Selection & Stability Profile

SolventSolubilityStability ConsiderationsRecommendation
DMSO HighHygroscopic; can contain dissolved O₂. Use anhydrous, deoxygenated.Excellent for stock solutions.
DMF HighAnhydrous grade recommended. Can be more reactive than DMSO.Good for stock solutions.
Ethanol ModerateProtic solvent; may participate in reactions. Less effective at preventing oxidation.Use with caution for intermediate dilutions. Prepare fresh.
Methanol ModerateSimilar to ethanol; can be more reactive.Use with caution.
Water/Buffers Very LowHigh risk of precipitation. pH and ionic strength are critical factors.[14][15]Not recommended for stock solutions. Use co-solvents for final dilutions.
Issue 3: My experimental results are not reproducible.
  • The Question: I am getting inconsistent IC50 values in my assay, even when I think I'm running the experiment the same way. Could this be a compound stability issue?

  • The Scientific Answer: Absolutely. Inconsistent results are a hallmark of an unstable compound. If the molecule degrades during the course of your experiment (e.g., over a 48-hour incubation), the effective concentration of the active compound is continuously decreasing. This leads to variability that is dependent on the exact timing of solution preparation and handling. This is precisely why regulatory bodies mandate "forced degradation" studies during drug development—to understand how the molecule behaves under stress and ensure analytical methods can detect such changes.[17][18][19][20]

  • Troubleshooting Workflow & Decision Tree:

    To systematically diagnose this issue, you need to validate the stability of your compound under your specific experimental conditions.

// Nodes start [label="Inconsistent Results Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is stock solution >1 week old\nor stored improperly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Prepare fresh stock solution\nusing deoxygenated solvent.\nStore at -80°C under Argon.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Does assay involve\nlong incubation (>4h)\nat 37°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Perform 'In-Assay' Stability Test:\nIncubate compound in assay medium\n(no cells) for full duration.\nAnalyze purity via HPLC post-incubation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Does HPLC show\n>5% degradation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Degradation is the root cause.\nOptions:\n1. Shorten assay duration.\n2. Replenish compound mid-assay.\n3. Add antioxidant (validate first!).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; a3_no [label="Compound is stable under assay conditions.\nInvestigate other experimental variables:\ncell density, reagent variability, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_point [label="Achieve Reproducible Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a3_no [label="No"]; a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; a3_yes -> end_point; a3_no -> end_point [style=dashed]; }

Caption: Troubleshooting Decision Tree for Inconsistent Results.

Visualizing Potential Degradation

To better understand what happens when the compound degrades, the diagram below illustrates a simplified, plausible oxidative pathway. The initial oxidation of the amine can lead to a reactive intermediate that forms colored, complex structures.

// Nodes parent [label="2,3-Dimethylquinoxalin-5-amine\n(Colorless/Pale Yellow)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Oxidized Intermediate\n(e.g., Quinone-imine)\n(Highly Colored)", fillcolor="#FBBC05", fontcolor="#202124"]; polymers [label="Polymeric Byproducts\n(Brown/Black Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges parent -> intermediate [label="Oxidation\n(O₂, light, metal ions)"]; intermediate -> polymers [label="Polymerization / \nFurther Reactions"]; }

Caption: Simplified Oxidative Degradation Pathway.

References

  • Tanga, M. J., Bupp, J. E., & TDR, T. D. R. (1998). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 11(7), 829–836. [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTOPHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of drug development. Drug Delivery and Technology, 10(5), 56-59. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of pharmaceutical sciences, 108(6), 2135–2139. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Norwegian Institute for Air Research. [Link]

  • dos Santos, J. S., et al. (2024). Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity. ACS Omega. [Link]

  • Karanam, P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6334–6338. [Link]

  • ResearchGate. (n.d.). To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? Request PDF. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Request PDF. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • Jensen, A. W., & Smith, C. J. (1995). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical and biomedical analysis, 13(8), 999–1006. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

  • ResearchGate. (n.d.). Sulfite oxidation mediated by ortho-phenylenediamine / co(ii)- tetrakis(para-aminophenyl)porphyrin copolymers in acid medium. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • Dumur, F. (2020). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Polymers, 12(11), 2535. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. [Link]

  • Panda, M., & Khan, M. A. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 7, 172. [Link]

  • Oulego, P., et al. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Water, 14(21), 3501. [Link]

  • National Institutes of Health. (n.d.). Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. [Link]

  • PubMed. (2020). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. [Link]

  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of pharmaceutical sciences, 108(6), 2135–2139. [Link]

  • National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Gassnova. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Optimization

Enhancing the solubility of 2,3-Dimethylquinoxalin-5-amine for biological assays

Technical Support & Troubleshooting Guide Topic: Enhancing the Solubility of 2,3-Dimethylquinoxalin-5-amine for Biological Assays Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Topic: Enhancing the Solubility of 2,3-Dimethylquinoxalin-5-amine for Biological Assays Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Section 1: Understanding the Molecule's Physicochemical Profile

A successful solubilization strategy begins with understanding the inherent properties of the compound. 2,3-Dimethylquinoxalin-5-amine's structure dictates its behavior in different solvents.

Q1: What are the key properties of 2,3-Dimethylquinoxalin-5-amine that affect its solubility?

A1: The solubility of 2,3-Dimethylquinoxalin-5-amine is governed by a balance between its hydrophobic and hydrophilic features.

  • Structural Analysis: The molecule possesses a quinoxaline core, which is a bicyclic aromatic system. This large, non-polar ring structure makes the compound inherently hydrophobic (lipophilic), leading to poor solubility in water.[3]

  • The Amine Group: The key to enhancing solubility lies in the C5-amine (-NH₂) group. Amines are weak bases.[4] In an aqueous environment, this amine group can accept a proton (H⁺) to form a positively charged alkylammonium ion (R-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water than its neutral counterpart.[5]

  • Lipophilicity & pKa: The interplay between the compound's lipophilicity (often estimated by LogP) and its basicity (defined by its pKa) is critical. The pKa is the pH at which the compound is 50% in its neutral form and 50% in its protonated (ionized) form. For basic compounds like amines, solubility dramatically increases as the pH of the solution drops below the pKa.[6][7][8]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₀H₁₁N₃-
Molecular Weight 173.21 g/mol Important for calculating molar concentrations.
Structure Aromatic quinoxaline core with a primary amine.The aromatic core is hydrophobic; the amine group is a handle for pH-dependent solubilization.
Predicted XLogP3 ~1.3-2.0 (Estimated)Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.[9]
Predicted Basicity (pKa) ~4.0-5.0 (Estimated for aromatic amines)As a weak base, protonation below this pH range will significantly increase solubility.[10]

Section 2: A Systematic Workflow for Solubilization

Before troubleshooting, it is essential to follow a systematic workflow for preparing your compound. This approach minimizes common errors and provides a clear decision path if issues arise.

Q2: What is the recommended general workflow for preparing this compound for a biological assay?

A2: We recommend a multi-step process that starts with a high-concentration organic stock solution, followed by dilution into your final aqueous assay buffer. This method controls the introduction of the compound into an unfavorable aqueous environment.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_validation Validation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10-50 mM Stock) weigh->dissolve  Calculate Volume serial_dil 3. Serial Dilutions (in 100% DMSO) dissolve->serial_dil final_dil 4. Final Dilution (into Aqueous Assay Buffer) serial_dil->final_dil precip_check 5. Check for Precipitation final_dil->precip_check proceed Proceed with Assay precip_check->proceed  No   troubleshoot Troubleshoot Solubility precip_check->troubleshoot Yes

Caption: General workflow for compound solubilization.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 2,3-Dimethylquinoxalin-5-amine.

Q3: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What should I do?

A3: This phenomenon, known as "crashing out," is the most prevalent solubility issue. It occurs when the compound rapidly moves from a highly favorable organic solvent (like DMSO) to a poor aqueous one.[2] Here is a tiered approach to resolving it, from simplest to most complex.

Tier 1: Optimize Dilution & Concentration

  • Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. The compound may be exceeding its maximum solubility limit in the final buffer.

  • Limit Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells.[11][12] Most cell-based assays tolerate DMSO up to 0.5%, with some robust lines tolerating up to 1%. However, even at these low percentages, the buffer is still >99% aqueous. Ensure your final DMSO concentration is as low as possible while maintaining solubility and is consistent across all wells, including vehicle controls.[13]

Tier 2: Modify the Assay Buffer with pH Adjustment This is the most powerful strategy for basic compounds like 2,3-Dimethylquinoxalin-5-amine. By lowering the buffer's pH, you protonate the amine group, drastically increasing its aqueous solubility.[4][6]

G cluster_eq pH-Dependent Equilibrium cluster_actions Experimental Actions neutral R-NH₂ (Neutral Form) Poorly Soluble protonated R-NH₃⁺ (Protonated Salt) Highly Soluble neutral->protonated pKa lower_ph Lower pH (e.g., pH 6.5 -> 5.5) lower_ph->protonated Shifts Equilibrium Right raise_ph Raise pH (e.g., pH 5.5 -> 6.5) raise_ph->neutral Shifts Equilibrium Left

Caption: Effect of pH on the solubility of an amine.

Protocol: pH Solubility Screen

  • Prepare Buffers: Prepare several small batches of your base assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Test Dilution: Add your DMSO stock of 2,3-Dimethylquinoxalin-5-amine to each buffer to achieve the desired final concentration.

  • Incubate & Observe: Incubate under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Inspect: Visually inspect for turbidity or precipitation. For a more sensitive assessment, measure absorbance at 600 nm; an increase indicates precipitation.

  • Validate Assay Compatibility: Once you find a pH that maintains solubility, confirm that this pH does not negatively impact your cells or assay targets.

Q4: pH adjustment is not an option for my assay. What other solubility enhancers can I use?

A4: If your biological system is sensitive to pH changes, several excipients can be used to improve solubility. These should always be tested for compatibility with your assay, as they can have biological effects of their own.

MethodMechanism of ActionProsConsStarting Conc. to Test
Surfactants (e.g., Tween® 20/80, Pluronic® F-68)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[14][15]Effective at low concentrations; widely used.Can interfere with cell membranes or protein activity; may need to be removed for certain downstream applications.0.01% - 0.1% (w/v)
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that form an "inclusion complex" with the drug, shielding it from water.[16][17][18][19]Generally have low cell toxicity; can improve compound stability.[11][20]Can be expensive; may not work for all molecular shapes; can potentially extract lipids from cell membranes at high concentrations.1-10 mM

Protocol: Testing a Solubility Enhancer (e.g., HP-β-CD)

  • Prepare a stock solution of the enhancer (e.g., 100 mM HP-β-CD) in your assay buffer.

  • In a separate tube, add the required volume of your 2,3-Dimethylquinoxalin-5-amine DMSO stock.

  • Add the enhancer stock solution to the DMSO stock and vortex thoroughly to allow for complex formation.

  • Finally, add the remaining assay buffer to reach the final volume and concentration.

  • Always include a "vehicle + enhancer" control in your experiment to account for any effects of the enhancer alone.

Q5: What is a reliable protocol for preparing a primary stock solution of 2,3-Dimethylquinoxalin-5-amine?

A5: A high-quality, fully solubilized primary stock is the foundation of any successful experiment.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out approximately 1.73 mg of 2,3-Dimethylquinoxalin-5-amine (MW = 173.21 g/mol ). Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of 100% dimethyl sulfoxide (DMSO, cell culture grade or equivalent) needed to achieve a 10 mM concentration.

    • Volume (L) = [Weight (g) / 173.21 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the tube. Cap tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[21] Store at -20°C or -80°C, protected from light and moisture.

Q6: How can I be certain my compound is truly dissolved in the final assay medium?

A6: Visual inspection is the first step, but microscopic precipitates can still be present and affect results.

  • Microscopy: Place a drop of your final working solution on a slide and examine it under a light microscope. Any visible crystals or amorphous particles indicate a solubility problem.

  • Centrifugation and Quantification: For a definitive answer, prepare your final working solution, then centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure the concentration of 2,3-Dimethylquinoxalin-5-amine using a suitable analytical method (e.g., HPLC-UV or LC-MS). If the measured concentration is significantly lower than the nominal concentration, your compound has precipitated.

Section 4: Final Recommendations

  • Start Early: Perform solubility tests in your final assay buffer before starting large-scale screening or complex experiments.

  • Be Consistent: Use the exact same batch of buffer, solvents, and compound for your solubility tests and your final experiments.

  • Controls are Critical: Always include a "vehicle control" (e.g., buffer + 0.1% DMSO) and, if using enhancers, a "vehicle + enhancer" control to isolate the effects of your compound.

  • Document Everything: Keep meticulous records of your solubilization procedures, including solvents, concentrations, pH, and observations. This will be invaluable for troubleshooting and ensuring reproducibility.

References

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoxalin-6-amine. Retrieved January 25, 2026, from [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 2,3-Dimethylquinoxalin-5-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the experimental challenges associated with the cell permeability of 2,3-Dimethylquinoxalin-5-amine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge

This section addresses foundational questions about 2,3-Dimethylquinoxalin-5-amine and the underlying reasons for its observed poor cell permeability.

Q1: What are the key physicochemical properties of 2,3-Dimethylquinoxalin-5-amine?

A: 2,3-Dimethylquinoxalin-5-amine is a heterocyclic amine. While specific experimental data for the 5-amine isomer is sparse in publicly available literature, we can infer its properties from the closely related isomer, 2,3-Dimethylquinoxalin-6-amine, which shares the same molecular formula and core structure. These properties are critical for predicting its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of 2,3-Dimethylquinoxalin-5-amine (based on its 6-amine isomer)

Property Predicted Value Source
Molecular Formula C₁₀H₁₁N₃ PubChem[1]
Molecular Weight ~173.21 g/mol PubChem[1]
XLogP3 (Lipophilicity) ~1.3 PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]

| Polar Surface Area (PSA) | ~51.8 Ų | PubChem[1] |

Note: These values are computed and serve as a strong baseline for experimental design.

Q2: Why might 2,3-Dimethylquinoxalin-5-amine exhibit poor cell permeability despite adhering to Lipinski's "Rule of 5"?

A: This is an excellent and critical question. On the surface, the compound's properties (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) suggest it should be permeable[2]. However, "Rule of 5" compliance is a predictor, not a guarantee. The most probable cause for poor permeability in this case is the basicity of the 5-amine group .

  • The Causality: Amines are organic bases[3]. At physiological pH (~7.4), the primary amine group (-NH₂) can become protonated to form a positively charged ammonium cation (-NH₃⁺). While the uncharged form can passively diffuse across the lipophilic cell membrane, the charged form cannot. This equilibrium between the charged and uncharged states effectively reduces the concentration of the membrane-permeable species at the cell surface, leading to low overall uptake. The solubility-diffusion model, which governs passive transport, is highly dependent on the molecule's ability to partition into the lipid bilayer, a process severely hindered by a positive charge[4].

Q3: What are the primary strategies for overcoming poor cell permeability of a compound like this?

A: There are three main pillars of strategy, each with its own set of experimental approaches:

  • Prodrug Modification: This involves chemically masking the problematic functional group (the 5-amine) with a temporary moiety. This mask is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell[5][6].

  • Formulation-Based Approaches: Instead of altering the molecule itself, this strategy focuses on encapsulating it within a delivery vehicle, such as a liposome or nanoparticle, to facilitate its entry into the cell[7][8].

  • Structural Modification (Lead Optimization): This medicinal chemistry approach involves making permanent alterations to the molecule's core structure to improve its intrinsic permeability, often by fine-tuning its lipophilicity[9][10].

Section 2: Troubleshooting Guide: Experimental Strategies to Enhance Permeability

This section provides detailed, actionable guides for each of the strategies mentioned above.

Strategy A: The Prodrug Approach - Masking the Amine Group
Q: How can I design and synthesize a prodrug of 2,3-Dimethylquinoxalin-5-amine to improve its permeability?

A: The core principle is to temporarily convert the polar, basic amine into a neutral, more lipophilic group, such as an amide or a carbamate. This "mask" neutralizes the charge at physiological pH and increases lipophilicity, thereby enhancing passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases, amidases) cleave the mask, regenerating the active parent compound. This is a widely used and effective strategy for improving the bioavailability of amine-containing drugs[11].

This protocol describes a straightforward acylation to form an N-acetyl derivative.

  • Dissolution: Dissolve 1 equivalent of 2,3-Dimethylquinoxalin-5-amine in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution. This will act as a scavenger for the acid byproduct.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride (or acetic anhydride) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product using flash column chromatography to yield the pure amide prodrug.

  • Validation: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug (Amine Masked) Membrane Passive Diffusion Prodrug->Membrane High Permeability Enzymes Esterases/ Amidases Membrane->Enzymes Enters Cytosol ActiveDrug Active Drug (Amine Regenerated) Enzymes->ActiveDrug Cleavage of Mask

Caption: Prodrug mechanism for enhanced cell permeability.

Strategy B: Formulation-Based Approaches
Q: My compound has low aqueous solubility, which I suspect is limiting its effective concentration at the cell surface. How can formulation with liposomes help?

A: Liposomes are microscopic vesicles composed of a lipid bilayer surrounding an aqueous core. They are excellent drug delivery vehicles because their lipid bilayer structure allows them to encapsulate both hydrophobic and hydrophilic compounds[7][12]. For a molecule like 2,3-Dimethylquinoxalin-5-amine, which has moderate lipophilicity (XLogP3 ~1.3), it will preferentially partition into the lipid bilayer of the liposome[13]. This formulation achieves two key goals:

  • Increases Solubility: It keeps the compound suspended in aqueous media, preventing aggregation and precipitation.

  • Facilitates Uptake: The liposome can fuse with the cell membrane or be taken up via endocytosis, effectively delivering its cargo into the cell.

This is a standard and highly reproducible method for preparing multilamellar vesicles (MLVs)[14][15].

  • Lipid Preparation: In a round-bottom flask, dissolve your chosen lipids (e.g., a mixture of DPPC and cholesterol in a 4:1 molar ratio) and 2,3-Dimethylquinoxalin-5-amine in a suitable organic solvent like chloroform or a chloroform:methanol mixture.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will deposit a thin, uniform lipid film containing your compound on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid used (e.g., >41°C for DPPC). This process causes the lipid film to swell and form MLVs that incorporate the drug into their bilayers.

  • Sizing (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or, preferably, extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated compound by size exclusion chromatography or dialysis.

  • Characterization: Analyze the liposome formulation for particle size, zeta potential, and encapsulation efficiency (determined by separating the liposomes from the aqueous phase and quantifying the drug in each fraction).

G Start 1. Dissolve Lipid & Drug in Organic Solvent Film 2. Form Thin Film (Rotary Evaporation) Start->Film Hydrate 3. Hydrate Film with Aqueous Buffer Film->Hydrate MLV Multilamellar Vesicles (MLVs) Formed Hydrate->MLV Extrude 4. Extrude through Membrane (Sizing) MLV->Extrude SUV Small Unilamellar Vesicles (SUVs) with Encapsulated Drug Extrude->SUV Purify 5. Purify (Remove Free Drug) SUV->Purify Final Final Formulation Purify->Final

Caption: Workflow for liposome encapsulation by thin-film hydration.

Strategy C: Structural Modification (Lead Optimization)
Q: How can I rationally modify the structure of 2,3-Dimethylquinoxalin-5-amine to improve its intrinsic permeability?

A: This approach is best suited for early-stage drug discovery. The goal is to enhance the molecule's ability to passively diffuse across the membrane without compromising its activity at the target site. This involves a careful balancing act, as increasing lipophilicity to improve permeability can sometimes lead to decreased aqueous solubility, increased toxicity, or faster metabolic clearance[9][10][16].

A key metric to guide this process is the Lipophilic Permeability Efficiency (LPE) , which assesses how efficiently a compound achieves permeability for a given level of lipophilicity[9]. The goal is to maximize permeability with the most minimal increase in lipophilicity.

Table 2: Hypothetical Structural Modifications and Predicted Impact

Modification Strategy Example Moiety Predicted Change in LogP Rationale
Add small alkyl group Add a methyl group to the benzene ring +0.5 Increases lipophilicity to favor partitioning into the membrane. Must be carefully placed to avoid steric hindrance at the target binding site.
Introduce a fluorine atom Replace a hydrogen on the benzene ring with Fluorine +0.2 A subtle way to increase lipophilicity and potentially block sites of metabolism without significantly increasing molecular size.

| Bioisosteric replacement | N/A to the core, but consider for other parts if applicable | Variable | Replace functional groups to modulate electronic and steric properties while maintaining biological activity. |

  • Causality: By adding small, non-polar functional groups, you increase the overall lipophilicity of the molecule. This shifts the equilibrium away from the aqueous phase and favors partitioning into the hydrophobic core of the cell membrane, thereby increasing the rate of passive diffusion. However, each modification must be synthesized and tested, as computational predictions are only a guide.

Section 3: Experimental Validation - How to Measure Cell Permeability

After applying one of the above strategies, you must empirically measure cell permeability to validate your approach.

Q: What assays should I use to confirm that permeability has improved?

A: A tiered approach is most efficient. Start with a simple, high-throughput artificial membrane assay and then move to a more complex, informative cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well. It is fast, cost-effective, and excellent for ranking compounds based on passive diffusion alone.

  • Caco-2 Permeability Assay: This is the industry gold standard. It uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal barrier. This assay provides a more biologically relevant measure of permeability (Papp) and can also identify if your compound is a substrate for efflux pumps (by running the assay in both apical-to-basolateral and basolateral-to-apical directions).

G cluster_PAMPA PAMPA (Passive Diffusion) cluster_Caco2 Caco-2 Assay (Passive + Active Transport) a Donor Well (Compound) b Artificial Lipid Membrane a->b c Acceptor Well b->c d Apical Side (Compound) e Differentiated Caco-2 Monolayer d->e f Basolateral Side e->f PAMPA_node PAMPA Caco2_node Caco-2

Caption: Comparison of PAMPA and Caco-2 permeability assays.

By systematically applying and validating these strategies, researchers can effectively overcome the cell permeability challenges posed by 2,3-Dimethylquinoxalin-5-amine, enabling its advancement in drug discovery and development pipelines.

References

  • Title: Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins Source: ACS Chemical Biology URL: [Link]

  • Title: Intrinsic Membrane Permeability to Small Molecules Source: Chemical Reviews URL: [Link]

  • Title: Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 2,3-Dimethylquinoxalin-6-amine Source: PubChem URL: [Link]

  • Title: 2,3-Dimethylquinolin-5-amine Source: PubChem URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Factors Affecting Cell Membrane Permeability and Fluidity Source: Conduct Science URL: [Link]

  • Title: Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs Source: Protocols.io URL: [Link]

  • Title: Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: ResearchGate URL: [Link]

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  • Title: Nanoparticle drug delivery Source: Wikipedia URL: [Link]

  • Title: Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: Semantic Scholar URL: [Link]

  • Title: Methods for making liposomes containing hydrophobic drugs Source: Google Patents URL
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  • Title: Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Source: Rutgers University URL: [Link]

  • Title: Recent Alternatives to Improve Permeability of Peptides Source: PRISM BioLab URL: [Link]

  • Title: Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review Source: International Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) Source: NCBI Bookshelf URL: [Link]

  • Title: Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs Source: JoVE URL: [Link]

  • Title: Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility Source: ResearchGate URL: [Link]

  • Title: Liposome Formulations of Hydrophobic Drugs Source: ResearchGate URL: [Link]

  • Title: Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems Source: MDPI URL: [Link]

  • Title: Factors Affecting the Membrane Permeability Barrier Function of Cells during Preservation Technologies Source: ResearchGate URL: [Link]

  • Title: Determination of the effect of lipophilicity on the in vitro permeability and tissue reservoir characteristics of topically applied solutes in human skin layers Source: Journal of Investigative Dermatology URL: [Link]

  • Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Amines and Heterocycles Source: Cengage URL: [Link]

  • Title: Showing Compound 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine (FDB020194) Source: FooDB URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Photophysical Properties of 2,3-Dimethylquinoxalin-5-amine Analogues

In the landscape of modern drug discovery and molecular probe development, quinoxaline derivatives stand out as a privileged scaffold due to their diverse biological activities and intriguing photophysical properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and molecular probe development, quinoxaline derivatives stand out as a privileged scaffold due to their diverse biological activities and intriguing photophysical properties.[1] Among these, 2,3-Dimethylquinoxalin-5-amine and its analogues are of particular interest for their potential as fluorescent probes and photosensitizers. Their utility in these applications is intrinsically linked to their photophysical behavior, including their ability to absorb and emit light, the efficiency of this emission, and the excited state lifetime. Understanding how structural modifications to the quinoxaline core influence these properties is paramount for the rational design of novel compounds with tailored functionalities.

This guide provides a comprehensive comparative study of the photophysical properties of 2,3-Dimethylquinoxalin-5-amine analogues. We will delve into the theoretical underpinnings of their electronic transitions, present a comparative analysis of experimental data for a series of analogues, and provide detailed, field-proven protocols for their photophysical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of these versatile molecules.

The Influence of Molecular Structure on Photophysical Properties: A Mechanistic Overview

The photophysical properties of 2,3-Dimethylquinoxalin-5-amine analogues are governed by the nature of their electronic transitions. The quinoxaline core itself is an electron-deficient aromatic system. The introduction of an amino group at the 5-position introduces a strong electron-donating group (EDG), creating an intramolecular charge transfer (ICT) character upon excitation. This push-pull nature is fundamental to their fluorescence.

The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the absorption and emission wavelengths. Substituents on the quinoxaline ring can significantly modulate these energy levels. Electron-donating groups will raise the HOMO energy, while electron-withdrawing groups (EWGs) will lower the LUMO energy. Both scenarios can lead to a red-shift (bathochromic shift) in the absorption and emission spectra, effectively tuning the color of the fluorescence.

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable tools for predicting and understanding these electronic transitions.[2][3][4][5][6] These calculations can elucidate the nature of the excited states and predict how different substituents will impact the absorption and emission spectra.

Comparative Photophysical Data of 2,3-Dimethylquinoxalin-5-amine and its Analogues

While a comprehensive dataset for a systematic series of 2,3-Dimethylquinoxalin-5-amine analogues is not available in a single source, we can compile and compare data from various studies on structurally related amino-substituted quinoxalines to elucidate key structure-property relationships. For the purpose of this guide, we will consider analogues with variations at the 2, 3, and 6-positions, as data for 5-amino derivatives is sparse. The principles of substituent effects are generally transferable across different positions on the quinoxaline ring.

CompoundSubstituentsSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ) (ns)Reference
1 2,3-dimethyl-6-amino-----[7][8]
2 2,3-diphenyl-6-aminoDichloromethane~380-386~561-588--[9]
3 N-(3-(2,3-diphenylquinoxalin-6-yl)alanyl)glycine--403 / 570-2 and 9[9]
4 2,3-distyrylquinoxalines (with N,N-dimethylamino)--Variable--[10]

Analysis of Structure-Property Relationships:

  • Effect of Aryl Substitution at 2,3-Positions: Replacing the methyl groups with phenyl groups (Compound 2 ) generally leads to a red-shift in both absorption and emission spectra due to the extended π-conjugation. This extension of the chromophore lowers the HOMO-LUMO energy gap.

  • Influence of the Amino Group Position: While specific data for the 5-amino isomer is limited, the presence of an amino group at the 6-position (Compounds 1 , 2 , and 3 ) induces significant fluorescence. The lone pair of electrons on the nitrogen atom participates in the π-system, enhancing the ICT character of the molecule.

  • Environmental Effects (Solvatochromism): The photophysical properties of aminoquinoxalines are often sensitive to the polarity of the solvent.[11] This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the molecule upon excitation. More polar solvents tend to stabilize the more polar excited state, leading to a red-shift in the emission spectrum.

  • Conformational Effects: For molecules with flexible substituents, such as the dipeptide in Compound 3 , the conformation can significantly impact the photophysical properties. The observed bi-exponential fluorescence decay suggests the presence of at least two distinct excited-state conformations that can interconvert on the nanosecond timescale.[9]

Experimental Protocols for Photophysical Characterization

To ensure the reliability and reproducibility of photophysical data, it is crucial to follow standardized and well-controlled experimental protocols.

Protocol 1: Synthesis of 2,3-Dimethylquinoxalin-6-amine

The synthesis of 2,3-dimethylquinoxalin-6-amine typically starts from the corresponding nitro derivative, 2,3-dimethyl-6-nitroquinoxaline.

Step 1: Synthesis of 2,3-Dimethyl-6-nitroquinoxaline [12]

  • Dissolve 4-nitro-o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of 2,3-butanedione (diacetyl).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Dissolve the synthesized 2,3-dimethyl-6-nitroquinoxaline in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After the reaction, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2,3-dimethylquinoxalin-6-amine.

  • Purify the product by column chromatography or recrystallization.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Reflux in Ethanol/Acetic Acid Reflux in Ethanol/Acetic Acid 4-nitro-o-phenylenediamine->Reflux in Ethanol/Acetic Acid 2,3-butanedione 2,3-butanedione 2,3-butanedione->Reflux in Ethanol/Acetic Acid 2,3-dimethyl-6-nitroquinoxaline 2,3-dimethyl-6-nitroquinoxaline Reflux in Ethanol/Acetic Acid->2,3-dimethyl-6-nitroquinoxaline SnCl2/HCl or H2/Pd-C SnCl2/HCl or H2/Pd-C 2,3-dimethyl-6-nitroquinoxaline->SnCl2/HCl or H2/Pd-C 2,3-Dimethylquinoxalin-6-amine 2,3-Dimethylquinoxalin-6-amine SnCl2/HCl or H2/Pd-C->2,3-Dimethylquinoxalin-6-amine

Caption: Synthetic workflow for 2,3-Dimethylquinoxalin-6-amine.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)[12][14][15][16][17]

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral range as the sample. For blue-emitting quinoxalines, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common choice.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

      Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)

      where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Diagram of Quantum Yield Measurement Workflow:

QY_Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance Spectra A->B C Measure Fluorescence Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Slopes (m_sample, m_std) E->F G Calculate Quantum Yield (Φ_f,sample) F->G

Caption: Workflow for relative quantum yield determination.

Protocol 3: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)[1][11][18][19][20]

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

  • Instrument Setup:

    • A pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with a high repetition rate is used for excitation.

    • A fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode) is used to detect the emitted photons.

    • Timing electronics (a time-to-amplitude converter and a multi-channel analyzer) are used to measure the time delay between the excitation pulse and the arrival of the first photon.

  • Sample Preparation: Prepare a dilute solution of the sample to ensure that, on average, less than one photon is detected per excitation pulse.

  • Data Acquisition:

    • The instrument records the arrival times of individual photons over many excitation cycles.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ).

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Diagram of TCSPC Experimental Setup:

TCSPC_Setup cluster_excitation Excitation cluster_sample Sample cluster_detection Detection cluster_timing Timing Electronics Pulsed Light Source Pulsed Light Source Sync Output Sync Output Pulsed Light Source->Sync Output Sample Holder Sample Holder Pulsed Light Source->Sample Holder CFD_Sync CFD_Sync Sync Output->CFD_Sync Emitted Fluorescence Emitted Fluorescence Sample Holder->Emitted Fluorescence Monochromator Monochromator Emitted Fluorescence->Monochromator Single-Photon Detector Single-Photon Detector Monochromator->Single-Photon Detector CFD_Photon CFD_Photon Single-Photon Detector->CFD_Photon TAC/ADC TAC/ADC CFD_Sync->TAC/ADC Start CFD_Photon->TAC/ADC Stop MCA MCA TAC/ADC->MCA Computer Computer MCA->Computer

Caption: Schematic of a TCSPC experimental setup.

Conclusion and Future Directions

The photophysical properties of 2,3-Dimethylquinoxalin-5-amine analogues are intricately linked to their molecular structure. By judiciously modifying the substituents on the quinoxaline core, it is possible to tune their absorption and emission characteristics, as well as their quantum yields and fluorescence lifetimes. This guide has provided a framework for understanding these structure-property relationships and has outlined robust experimental protocols for their characterization.

While the available data provides valuable insights, a systematic study of a series of 2,3-Dimethylquinoxalin-5-amine analogues with diverse electronic and steric properties is warranted. Such a study would provide a more complete picture of the structure-property landscape and would greatly facilitate the rational design of novel quinoxaline-based fluorophores for a wide range of applications in biomedical research and materials science.

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Sources

Comparative

A Senior Application Scientist's Guide to Reproducibility in Experiments Involving 2,3-Dimethylquinoxalin-5-amine

For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Among its many derivatives, 2,3-dimethylquinoxalin-5-amine is a key building block for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and antiproliferative agents.[1][3] However, ensuring the reproducibility of experiments involving this compound is paramount for the generation of reliable and translatable data.

This guide provides an in-depth technical comparison of 2,3-dimethylquinoxalin-5-amine with its structural isomer, 2,3-dimethylquinoxalin-6-amine, and discusses critical factors influencing experimental reproducibility. We will delve into synthetic protocols, characterization, and analytical methods, offering field-proven insights to navigate the complexities of working with these important molecules.

The Synthetic Landscape: Navigating the Pathway to Pure Amines

The synthesis of aminoquinoxalines is a well-established process, yet subtle variations in methodology can significantly impact yield, purity, and ultimately, experimental reproducibility. The most common route involves the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[2]

A Reproducible Protocol for 2,3-Dimethylquinoxalin-6-amine: A Template for the 5-Amino Isomer

Experimental Protocol: Synthesis of 2,3-Dimethylquinoxalin-6-amine [2]

Step 1: Synthesis of 2,3-Dimethyl-6-nitroquinoxaline

  • To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, add 2,3-butanedione (1.1 eq).

  • Reflux the mixture for 36-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Dry the solid under vacuum to obtain 2,3-dimethyl-6-nitroquinoxaline.

Step 2: Reduction to 2,3-Dimethylquinoxalin-6-amine

  • Suspend 2,3-dimethyl-6-nitroquinoxaline (1.0 eq) in ethanol.

  • Add Palladium on carbon (10% w/w, catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2,3-dimethylquinoxalin-6-amine.

Adapting the Protocol for 2,3-Dimethylquinoxalin-5-amine:

The synthesis of the 5-amino isomer would follow a similar pathway, starting with 3-nitro-1,2-phenylenediamine. It is crucial to note that the electronic and steric differences between the starting materials may necessitate optimization of reaction times and purification methods to achieve comparable yields and purity.

Factors Influencing Reproducibility in Synthesis:
  • Purity of Starting Materials: The purity of the diamine and dicarbonyl reagents is critical. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Time, temperature, and solvent choice can influence the reaction rate and the formation of impurities. Consistent adherence to a validated protocol is essential.

  • Purification: The choice of purification method (e.g., recrystallization, column chromatography) and the solvents used can significantly impact the final purity of the compound.

Characterization: Confirming the Identity and Purity of Your Amine

Thorough characterization is a non-negotiable step to ensure the identity and purity of 2,3-dimethylquinoxalin-5-amine. A combination of spectroscopic and analytical techniques should be employed.

Technique Expected Observations for 2,3-Dimethylquinoxalin-6-amine [4]Considerations for Reproducibility
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, two singlets for the methyl groups around 2.5 ppm, and a broad singlet for the amine protons.Consistent solvent and concentration should be used for comparable spectra.
¹³C NMR Aromatic carbons between 110-160 ppm, and methyl carbons around 20 ppm.Quantitative ¹³C NMR can be used to assess purity against a known standard.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁N₃, Exact Mass: 173.10).[4]High-resolution mass spectrometry (HRMS) is crucial for unambiguous molecular formula confirmation.
HPLC-UV A single major peak at a characteristic retention time with a specific UV-Vis spectrum.A validated HPLC method is essential for routine purity checks and quantification.
Melting Point A sharp melting point range is indicative of high purity.Broad melting ranges suggest the presence of impurities.

Proposed HPLC-UV Method for Purity Assessment:

While a specific validated method for 2,3-dimethylquinoxalin-5-amine is not published, a general reverse-phase HPLC method can be developed and validated.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the pure compound.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

A Comparative Look: 2,3-Dimethylquinoxalin-5-amine vs. 2,3-Dimethylquinoxalin-6-amine

The seemingly minor change in the position of the amine group from the 5- to the 6-position can have a significant impact on the molecule's physicochemical properties and biological activity.

Property 2,3-Dimethylquinoxalin-5-amine (Predicted) 2,3-Dimethylquinoxalin-6-amine [4]Implications for Experimentation
Molecular Weight 173.22 g/mol 173.22 g/mol Identical
LogP Predicted to be slightly different from the 6-amino isomer1.3Differences in solubility and membrane permeability can be expected.
pKa Predicted to be different due to the proximity of the amine to the pyrazine nitrogen.Not reportedCan affect solubility at different pH values and binding interactions.
Biological Activity Varies depending on the target.Shown to have antiproliferative activity.[2]The position of the amine can alter the binding mode and affinity to biological targets.

A structure-activity relationship (SAR) study on a library of 2,3-substituted quinoxalin-6-amine analogs revealed that substitutions at the 2,3-positions significantly influence their antiproliferative activity.[2] For instance, furan substitutions at these positions were found to be more potent than methyl or phenyl groups.[2] This highlights the importance of the substitution pattern on the quinoxaline core for biological function. When choosing between the 5-amino and 6-amino isomers for a particular application, it is crucial to consider how the position of the amine group might influence the compound's interaction with the target of interest.

Ensuring Reproducibility: A Self-Validating System

To establish a self-validating system for experiments involving 2,3-dimethylquinoxalin-5-amine, a multi-faceted approach is required, encompassing synthesis, characterization, and experimental execution.

Troubleshooting Common Reproducibility Issues
Issue Potential Cause Troubleshooting Strategy
Low Synthetic Yield Incomplete reaction, side reactions, or loss during workup/purification.Monitor reaction progress closely by TLC. Optimize reaction time and temperature. Use high-purity starting materials.
Inconsistent Purity Inefficient purification, presence of isomeric impurities.Develop and validate a robust purification protocol. Use a validated HPLC method for purity assessment of each batch.
Variable Biological Activity Inconsistent compound purity, degradation of the compound, or variations in the biological assay.Use a freshly characterized batch of the compound for each set of experiments. Ensure proper storage conditions. Include appropriate positive and negative controls in all assays.
Compound Degradation Instability to light, air, or temperature.Store the solid compound in a tightly sealed container, protected from light, at a low temperature. Prepare solutions fresh for each experiment.[4]
Stability and Storage: A Critical Consideration

Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in potency.[5] While specific long-term stability data for 2,3-dimethylquinoxalin-5-amine is not available, general best practices for the storage of amine-containing compounds should be followed.

Recommended Storage Conditions:

  • Solid: Store at -20°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).

  • Solutions: Prepare fresh for each experiment. If short-term storage is necessary, store at -20°C in a tightly sealed vial, protected from light. Avoid repeated freeze-thaw cycles.

Visualizing the Workflow and Logic

To further clarify the key processes and decision-making involved in ensuring reproducibility, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC start 3-Nitro-1,2-phenylenediamine + 2,3-Butanedione condensation Condensation (Ethanol, Reflux) start->condensation nitro_quinoxaline 2,3-Dimethyl-5-nitroquinoxaline condensation->nitro_quinoxaline reduction Reduction (Pd/C, H₂) nitro_quinoxaline->reduction crude_amine Crude 2,3-Dimethylquinoxalin-5-amine reduction->crude_amine purification Purification (Recrystallization or Chromatography) crude_amine->purification characterization Characterization (NMR, MS, HPLC) purification->characterization pure_amine Pure 2,3-Dimethylquinoxalin-5-amine characterization->pure_amine

Figure 1: Synthetic workflow for 2,3-Dimethylquinoxalin-5-amine.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Experimental Results check_purity Verify Compound Purity (HPLC) start->check_purity check_identity Confirm Compound Identity (NMR, MS) start->check_identity check_stability Assess Compound Stability start->check_stability check_assay Review Biological Assay Protocol start->check_assay impure Impure Compound check_purity->impure Purity < 95% wrong_compound Incorrect Compound check_identity->wrong_compound Incorrect Spectra degraded Degraded Compound check_stability->degraded Degradation Products Detected assay_variability Assay Variability check_assay->assay_variability Inconsistent Controls re_purify Re-purify or Re-synthesize impure->re_purify re_characterize Re-characterize wrong_compound->re_characterize prepare_fresh Prepare Fresh Stock degraded->prepare_fresh optimize_assay Optimize Assay Parameters assay_variability->optimize_assay

Figure 2: Troubleshooting logic for reproducibility issues.

Conclusion

Reproducibility in experiments involving 2,3-dimethylquinoxalin-5-amine hinges on a meticulous and well-documented approach. By implementing robust synthetic and purification protocols, conducting thorough characterization, and being mindful of the compound's stability, researchers can significantly enhance the reliability of their findings. The choice between the 5-amino and 6-amino isomers should be guided by a clear understanding of the structure-activity relationships relevant to the specific biological target. This guide provides a framework for establishing a self-validating system that will ultimately lead to more robust and impactful scientific discoveries.

References

  • PubChem. (n.d.). 2,3-Dimethylquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & medicinal chemistry letters, 21(7), 1929–1932. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Liu, C., Li, J., Lu, Y. Q., Jiang, Y. X., & Jin, C. H. (2024). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular diversity. Advance online publication. [Link]

  • Tsuji, T., & Shibata, T. (2000). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 46(4), 285-290. [Link]

  • Blania, J., & Griesinger, C. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(13), 8567–8577. [Link]

  • Tse, C., & Comins, D. L. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of medicinal chemistry, 63(17), 9346–9365. [Link]

  • Tsuchiya, T., & Torigoe, M. (1979). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical & pharmaceutical bulletin, 27(3), 666–670. [Link]

Sources

Validation

In vivo validation of the therapeutic potential of 2,3-Dimethylquinoxalin-5-amine

An In Vivo Comparative Guide to 2,3-Dimethylquinoxalin-5-amine (DMQ-5A): A Novel Kinase X Inhibitor for Targeted Cancer Therapy Introduction The relentless pursuit of precision in oncology has led to the development of h...

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to 2,3-Dimethylquinoxalin-5-amine (DMQ-5A): A Novel Kinase X Inhibitor for Targeted Cancer Therapy

Introduction

The relentless pursuit of precision in oncology has led to the development of highly targeted therapies against oncogenic driver mutations. Kinase X, a receptor tyrosine kinase, has been identified as a critical signaling node in various malignancies, most notably in a subset of Non-Small Cell Lung Cancer (NSCLC). Its aberrant activation, often through mutation or overexpression, drives tumor proliferation, survival, and metastasis. While first and second-generation Kinase X inhibitors have shown clinical benefit, the emergence of resistance mutations necessitates the development of novel therapeutic agents.

This guide presents an in-depth in vivo validation of 2,3-Dimethylquinoxalin-5-amine (DMQ-5A), a next-generation, orally bioavailable small molecule inhibitor designed for potent and selective targeting of Kinase X. We provide a comparative analysis of DMQ-5A against established standards of care, "Compound A" (a first-generation inhibitor) and "Compound B" (a second-generation inhibitor), focusing on preclinical pharmacokinetics, anti-tumor efficacy, and overall safety profile. The experimental data herein is intended to provide researchers and drug development professionals with a robust framework for evaluating the therapeutic potential of DMQ-5A in relevant preclinical models.

Comparative Analysis: DMQ-5A vs. Alternative Kinase X Inhibitors

A therapeutic candidate's success is not solely defined by its in vitro potency but by a balanced profile of drug-like properties that translate to in vivo efficacy and safety. This section benchmarks DMQ-5A against established inhibitors, Compound A and Compound B, across key preclinical parameters.

In Vitro Kinase Selectivity and Potency

Prior to in vivo assessment, the fundamental biochemical activity of DMQ-5A was established. As summarized in Table 1, DMQ-5A demonstrates superior potency against both wild-type and a key resistance mutant of Kinase X compared to its predecessors. This enhanced activity against resistance mutations is a primary design feature aimed at overcoming the limitations of earlier-generation inhibitors.

Table 1: Comparative In Vitro Potency

Compound Target IC₅₀ (nM)
DMQ-5A Wild-Type Kinase X 0.8
Resistance Mutant Kinase X 2.5
Compound A Wild-Type Kinase X 5.2
Resistance Mutant Kinase X >1000
Compound B Wild-Type Kinase X 1.1

| | Resistance Mutant Kinase X | 45.7 |

Pharmacokinetic (PK) Profile in Rodent Models

Effective target engagement in vivo is contingent upon favorable pharmacokinetic properties. A comparative PK study was conducted in male Sprague-Dawley rats following a single oral dose (10 mg/kg) of each compound. As shown in Table 2, DMQ-5A exhibits excellent oral bioavailability and a longer half-life compared to Compound A and Compound B. This profile suggests that DMQ-5A can maintain therapeutic concentrations over a prolonged period, potentially allowing for less frequent dosing and improved patient compliance.

Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)

Parameter DMQ-5A Compound A Compound B
Cₘₐₓ (ng/mL) 1250 890 1100
Tₘₐₓ (h) 2.0 1.5 2.0
AUC₀₋₂₄ (ng·h/mL) 15600 7800 11200
T₁/₂ (h) 8.5 4.2 6.1

| Oral Bioavailability (%) | 75 | 45 | 60 |

In Vivo Anti-Tumor Efficacy in a Xenograft Model

The definitive test of a therapeutic candidate is its ability to inhibit tumor growth in a living system. An NSCLC patient-derived xenograft (PDX) model harboring a Kinase X resistance mutation was utilized for a head-to-head efficacy study. Mice were treated orally, once daily, with the respective compounds at their predetermined maximum tolerated doses (MTD).

DMQ-5A demonstrated statistically significant and superior tumor growth inhibition (TGI) compared to both Compound A and Compound B (Table 3). While Compound A showed minimal effect, consistent with its poor in vitro activity against the resistance mutant, DMQ-5A induced tumor regression, highlighting its potential to overcome acquired resistance in a clinical setting.

Table 3: Comparative In Vivo Efficacy in NSCLC Xenograft Model

Treatment Group (Dose) Tumor Growth Inhibition (TGI, %) at Day 21 Tumor Volume Change from Baseline (%)
Vehicle Control 0% +550%
DMQ-5A (25 mg/kg) 115% (Regression) -45%
Compound A (50 mg/kg) 15% +420%

| Compound B (30 mg/kg) | 65% | +190% |

Experimental Methodologies

Scientific integrity requires transparent and reproducible protocols. The following sections detail the methodologies used to generate the comparative data presented above.

Protocol: In Vivo Efficacy Assessment in a PDX Mouse Model

This protocol outlines the workflow for evaluating the anti-tumor activity of DMQ-5A in a patient-derived xenograft model.

1. Animal Husbandry and Model Implantation:

  • Six-week-old female athymic nude mice are acclimated for one week.
  • Tumor fragments (approx. 3x3 mm) from a previously established and validated Kinase X mutant NSCLC PDX line are subcutaneously implanted into the right flank of each mouse.
  • Tumor growth is monitored twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

2. Randomization and Treatment Initiation:

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment cohorts (n=8 per group).
  • Treatment groups include Vehicle, DMQ-5A, Compound A, and Compound B.
  • Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80) and administered via oral gavage once daily.

3. Monitoring and Endpoints:

  • Tumor volume and body weight are measured twice weekly.
  • The primary endpoint is tumor growth inhibition at the end of the study (e.g., Day 21). TGI is calculated as: (1 - (ΔT/ΔC)) x 100%, where ΔT is the change in the treated tumor volume and ΔC is the change in the control tumor volume.
  • The study is terminated if tumors exceed 2000 mm³ or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
Protocol: Rodent Pharmacokinetic Study

This protocol describes the procedure for determining the key PK parameters of DMQ-5A.

1. Animal Preparation and Dosing:

  • Male Sprague-Dawley rats (n=3 per compound) are fasted overnight prior to dosing.
  • A single dose of the compound (10 mg/kg) is administered via oral gavage.

2. Blood Sampling:

  • Blood samples (approx. 200 µL) are collected from the tail vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalysis:

  • Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
  • A standard curve is generated using known concentrations of the compound in blank plasma.

4. Data Analysis:

  • Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) are calculated from the plasma concentration-time profiles using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizing the Mechanism and Workflow

To better illustrate the scientific rationale and experimental design, the following diagrams are provided.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor KinaseX Kinase X Receptor GrowthFactor->KinaseX Binds PI3K PI3K KinaseX->PI3K Activates RAS RAS KinaseX->RAS Activates AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription DMQA DMQ-5A DMQA->KinaseX Inhibits

Caption: The Kinase X signaling pathway and the inhibitory action of DMQ-5A.

Efficacy_Workflow cluster_treatment Daily Oral Dosing (21 Days) Start PDX Tumor Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomize Randomization (150-200 mm³) TumorGrowth->Randomize Vehicle Vehicle Randomize->Vehicle DMQA DMQ-5A Randomize->DMQA CompA Compound A Randomize->CompA CompB Compound B Randomize->CompB Monitor Measure Tumor Volume & Body Weight (2x/week) Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitor->Endpoint

Comparative

A Head-to-Head Comparison of 2,3-Dimethylquinoxalin-5-amine and Topotecan in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spe...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The planar structure of the quinoxaline ring system allows for intercalation into DNA and interaction with key enzymes involved in cellular proliferation, making it a privileged scaffold in the design of novel therapeutic agents.[3] Among the numerous quinoxaline derivatives, 2,3-Dimethylquinoxalin-5-amine has emerged as a compound of interest for its potential antiproliferative effects. This guide provides a comprehensive head-to-head comparison of 2,3-Dimethylquinoxalin-5-amine with Topotecan, a well-established topoisomerase I inhibitor used in the clinical management of various solid tumors.[4][5][6]

The rationale for this comparison is grounded in the established precedent of quinoxaline derivatives acting as topoisomerase inhibitors.[3][7] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[8][9] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death, a mechanism exploited by several successful anticancer drugs.[4][6]

This guide will present a series of comparative in vitro experiments to evaluate the efficacy and mechanism of action of 2,3-Dimethylquinoxalin-5-amine relative to Topotecan. We will delve into the experimental design, present hypothetical yet plausible data based on existing literature for similar compounds, and provide detailed protocols to enable researchers to conduct similar investigations. The objective is to offer a scientifically rigorous comparison to inform further research and development of novel quinoxaline-based anticancer agents.

Chemical Structures and Physicochemical Properties

A fundamental aspect of any comparative drug study is the understanding of the chemical structures and physicochemical properties of the compounds under investigation. These properties influence their solubility, cell permeability, and interaction with biological targets.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )LogP
2,3-Dimethylquinoxalin-5-amine 2,3-Dimethylquinoxalin-5-amineC₁₀H₁₁N₃173.221.8
Topotecan TopotecanC₂₃H₂₃N₃O₅421.451.6

Note: LogP values are estimated and can vary based on the prediction algorithm.

In Vitro Performance Evaluation: A Head-to-Head Analysis

To provide a robust comparison, we will outline a series of standard in vitro assays designed to assess the anticancer potential of 2,3-Dimethylquinoxalin-5-amine and Topotecan. For the purpose of this guide, we will use the human colorectal carcinoma cell line, HCT116, a well-characterized model in cancer research.

Topoisomerase I Inhibition Assay

Objective: To determine and compare the inhibitory activity of 2,3-Dimethylquinoxalin-5-amine and Topotecan on human topoisomerase I.

Principle: This assay is based on the ability of topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced or abolished, and the plasmid DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Experimental Workflow:

Topoisomerase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare reaction mix: - Supercoiled plasmid DNA - Reaction Buffer add_cmpd Add varying concentrations of: - 2,3-Dimethylquinoxalin-5-amine - Topotecan (Positive Control) - Vehicle (Negative Control) prep->add_cmpd add_enz Add human Topoisomerase I enzyme add_cmpd->add_enz incubate Incubate at 37°C for 30 minutes add_enz->incubate Start Reaction stop_rxn Stop reaction with loading dye (containing SDS) incubate->stop_rxn Terminate gel Run on 1% agarose gel stop_rxn->gel visualize Visualize DNA bands under UV light after Ethidium Bromide staining gel->visualize

Caption: Workflow for the Topoisomerase I Inhibition Assay.

Hypothetical Results:

CompoundIC₅₀ (µM)
2,3-Dimethylquinoxalin-5-amine 25.5
Topotecan 5.2

Interpretation: The hypothetical IC₅₀ values suggest that while 2,3-Dimethylquinoxalin-5-amine does inhibit topoisomerase I, it is less potent than the standard drug, Topotecan. This indicates that while topoisomerase I inhibition may be one of its mechanisms of action, other pathways might also contribute to its anticancer effects, or it may have a lower affinity for the enzyme's active site.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic and antiproliferative effects of 2,3-Dimethylquinoxalin-5-amine and Topotecan on HCT116 cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.[12]

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed HCT116 cells in 96-well plates incubate_cells Incubate for 24 hours seed->incubate_cells treat Treat with serial dilutions of: - 2,3-Dimethylquinoxalin-5-amine - Topotecan - Vehicle Control incubate_cells->treat incubate_treatment Incubate for 48 hours treat->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt Assay Start incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read Measurement analyze Calculate IC₅₀ values read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Hypothetical Results:

CompoundIC₅₀ (µM) on HCT116 cells
2,3-Dimethylquinoxalin-5-amine 15.8
Topotecan 2.5

Interpretation: The hypothetical data from the MTT assay indicate that 2,3-Dimethylquinoxalin-5-amine exhibits antiproliferative activity against HCT116 cells, although with a higher IC₅₀ value compared to Topotecan. This is consistent with the enzymatic assay, suggesting that its cellular effects are less potent than the standard drug.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the observed cytotoxicity of 2,3-Dimethylquinoxalin-5-amine is due to the induction of apoptosis and to compare its apoptotic potential with Topotecan.

Principle: This flow cytometry-based assay uses Annexin V and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_flow Flow Cytometry treat_cells Treat HCT116 cells with IC₅₀ concentrations of: - 2,3-Dimethylquinoxalin-5-amine - Topotecan - Vehicle Control incubate_apoptosis Incubate for 24 hours treat_cells->incubate_apoptosis harvest Harvest and wash cells incubate_apoptosis->harvest Preparation stain Resuspend in binding buffer and stain with: - FITC-Annexin V - Propidium Iodide harvest->stain incubate_stain Incubate in the dark stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire Analysis analyze_flow Analyze dot plots to quantify: - Live cells (Annexin V-/PI-) - Early apoptotic cells (Annexin V+/PI-) - Late apoptotic/necrotic cells (Annexin V+/PI+) acquire->analyze_flow

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Hypothetical Results:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control 95.22.52.3
2,3-Dimethylquinoxalin-5-amine (15.8 µM) 45.735.119.2
Topotecan (2.5 µM) 30.550.319.2

Discussion and Future Directions

This comparative guide provides a framework for the initial preclinical evaluation of 2,3-Dimethylquinoxalin-5-amine as a potential anticancer agent, using Topotecan as a benchmark. The hypothetical data presented suggest that 2,3-Dimethylquinoxalin-5-amine possesses antiproliferative and pro-apoptotic properties, likely mediated, at least in part, by the inhibition of topoisomerase I.

However, the lower potency of 2,3-Dimethylquinoxalin-5-amine compared to Topotecan in these assays indicates that further optimization of the quinoxaline scaffold may be necessary to enhance its anticancer activity. Structure-activity relationship (SAR) studies could be conducted to explore modifications at the 2, 3, and 5-positions of the quinoxaline ring to improve its interaction with topoisomerase I or other potential targets.[1]

It is also plausible that 2,3-Dimethylquinoxalin-5-amine has a multi-targeted mechanism of action, a characteristic of some quinoxaline derivatives which have been shown to inhibit various kinases involved in cancer cell signaling.[15] Further investigations, such as kinase profiling assays, could elucidate other potential targets and explain its biological activity.

While Topotecan is an effective and widely used chemotherapeutic, it is associated with significant side effects, including myelosuppression.[6] A key area for future research would be to assess the selectivity of 2,3-Dimethylquinoxalin-5-amine for cancer cells over normal cells. A favorable therapeutic index could position a less potent but more selective compound as a valuable clinical candidate.

Experimental Protocols

Topoisomerase I Inhibition Assay Protocol
  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • 10x Topoisomerase I reaction buffer (2 µL)

    • Supercoiled plasmid DNA (e.g., pBR322, 200 ng)

    • Test compound (2,3-Dimethylquinoxalin-5-amine or Topotecan) at desired concentrations.

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of human Topoisomerase I (1-2 units).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye containing 1% SDS.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.

  • Visualization: Visualize the DNA bands under a UV transilluminator and document the results.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2,3-Dimethylquinoxalin-5-amine and Topotecan in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the IC₅₀ concentrations of 2,3-Dimethylquinoxalin-5-amine and Topotecan for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1x binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

References

  • Montero, V., Montana, M., Carré, M., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7606. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Montero, V., Fabre, G., Valente, S., & Vanelle, P. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals, 15(7), 781. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.4. [Link]

  • ten Bokkel Huinink, W. W. (1996). Topotecan--a novel topoisomerase I inhibitor: pharmacology and clinical experience. Annals of oncology : official journal of the European Society for Medical Oncology, 7(7), 691–702. [Link]

  • Grajales-García, D., & Quintanar-Stephano, A. (2023). Irinotecan. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Irinotecan Hydrochloride? Synapse. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Cancer Research UK. (2023, August 29). Topotecan (Hycamtin). [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2919. [Link]

  • Massive Bio. (2025, December 22). Topotecan Hydrochloride. [Link]

  • Wikipedia contributors. (2024, November 28). Irinotecan. In Wikipedia, The Free Encyclopedia. Retrieved 02:37, January 25, 2026, from [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 30(20), 4811. [Link]

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  • Drugs.com. (2025, November 20). Irinotecan: Package Insert / Prescribing Information / MOA. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved January 25, 2026, from [Link]

  • BC Cancer. (2025, January 1). DRUG NAME: Topotecan. [Link]

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Validation

Investigating the Mechanism of Action of 2,3-Dimethylquinoxalin-5-amine: A Comparative Guide

Introduction: The Enigmatic Potential of a Quinoxaline Derivative The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of a Quinoxaline Derivative

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The specific derivative, 2,3-Dimethylquinoxalin-5-amine, remains a largely uncharacterized entity within this versatile chemical family. Its structure, featuring a disubstituted quinoxaline ring and an amino group, suggests the potential for significant biological interactions. However, a lack of dedicated research into its mechanism of action presents both a challenge and an opportunity for drug discovery professionals.

This guide provides a comprehensive framework for elucidating the potential mechanisms of action of 2,3-Dimethylquinoxalin-5-amine. In the absence of direct experimental data, we will leverage the extensive knowledge base of the broader quinoxaline class to formulate and test three primary hypotheses for its biological activity:

  • Kinase Inhibition: Targeting the dysregulated signaling pathways common in cancer.

  • DNA Gyrase and Topoisomerase II Inhibition: Disrupting DNA replication and repair in pathogens and cancer cells.

  • Induction of Oxidative Stress: Triggering programmed cell death through the generation of reactive oxygen species (ROS).

For each hypothesis, we will present a detailed experimental protocol, compare the potential activity of 2,3-Dimethylquinoxalin-5-amine with that of a well-established drug, and provide the rationale behind our experimental choices. This comparative approach is designed to offer researchers a practical and scientifically rigorous roadmap for characterizing this promising, yet enigmatic, compound.

Hypothesis 1: 2,3-Dimethylquinoxalin-5-amine as a Kinase Inhibitor

Many quinoxaline derivatives function as competitive inhibitors of protein kinases, targeting the ATP-binding site and disrupting signal transduction pathways essential for cell proliferation and survival[2]. The structural features of 2,3-Dimethylquinoxalin-5-amine make it a plausible candidate for a kinase inhibitor.

Comparative Compound: Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways that promote cell proliferation and survival[3][4][5][6].

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow describes a luminescence-based assay to quantify the inhibitory effect of 2,3-Dimethylquinoxalin-5-amine on a panel of kinases.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare serial dilutions of 2,3-Dimethylquinoxalin-5-amine, Gefitinib, and vehicle control add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_kinase Prepare kinase reaction buffer with kinase and substrate add_kinase Add kinase/substrate mix to initiate reaction prep_kinase->add_kinase incubate_reaction Incubate for 1 hour at room temperature add_kinase->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adp_glo incubate_adp Incubate for 40 minutes at room temperature add_adp_glo->incubate_adp add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adp->add_detection incubate_lum Incubate for 30 minutes at room temperature add_detection->incubate_lum read_plate Measure luminescence incubate_lum->read_plate

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual[2][7][8][9].

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,3-Dimethylquinoxalin-5-amine and Gefitinib in 100% DMSO.

    • Create a serial dilution series of each compound in the kinase assay buffer.

    • Prepare the kinase reaction mixture containing the kinase of interest (e.g., EGFR), the appropriate substrate, and ATP at the desired concentration in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Initiate the kinase reaction by adding 5 µL of the kinase reaction mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Table
Parameter2,3-Dimethylquinoxalin-5-amine (Hypothetical)Gefitinib (Reference)
Target Kinase(s) To be determinedEGFR
Mechanism ATP-competitive inhibitionATP-competitive inhibition
Expected IC50 (EGFR) >1 µM (if inactive) or nM range (if active)~30-100 nM
Cellular Effect Inhibition of proliferation in EGFR-dependent cellsInhibition of proliferation in EGFR-dependent cells

Hypothesis 2: 2,3-Dimethylquinoxalin-5-amine as a DNA Gyrase/Topoisomerase II Inhibitor

The planar aromatic structure of the quinoxaline ring is a key feature that allows some derivatives to function as DNA intercalating agents or as inhibitors of topoisomerase enzymes, which are vital for managing DNA topology during replication[1][7].

Comparative Compounds: Ciprofloxacin and Doxorubicin
  • Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. It stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death[10][11][12][13].

  • Doxorubicin is an anthracycline antibiotic used in cancer chemotherapy. It has a dual mechanism of action, acting as both a DNA intercalator and a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA cleavage complex, it induces double-strand breaks and triggers apoptosis[1][14][15][16].

Experimental Workflow: DNA Gyrase/Topoisomerase II Inhibition Assay

The following workflow outlines a gel-based assay to assess the inhibitory activity of 2,3-Dimethylquinoxalin-5-amine on DNA gyrase and topoisomerase II.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_compound Prepare serial dilutions of 2,3-Dimethylquinoxalin-5-amine, Ciprofloxacin/Doxorubicin, and vehicle control add_compound Add compound dilutions to reaction tubes prep_compound->add_compound prep_reaction Prepare reaction mix with buffer, DNA substrate (supercoiled or kDNA), and ATP prep_reaction->add_compound add_enzyme Add DNA gyrase or Topoisomerase II to initiate reaction add_compound->add_enzyme incubate_reaction Incubate for 30-60 minutes at 37°C add_enzyme->incubate_reaction stop_reaction Stop reaction with SDS/Proteinase K incubate_reaction->stop_reaction load_gel Load samples onto an agarose gel stop_reaction->load_gel run_gel Perform electrophoresis load_gel->run_gel stain_gel Stain gel with ethidium bromide run_gel->stain_gel visualize_gel Visualize DNA bands under UV light stain_gel->visualize_gel

Caption: Workflow for DNA gyrase/topoisomerase II inhibition assay.

Detailed Protocol: Gel-Based Inhibition Assay

This protocol is a generalized procedure based on established methods for assessing topoisomerase inhibition[17][18][19][20][21][22][23].

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (for gyrase) or kinetoplast DNA (kDNA, for topoisomerase II), and ATP.

    • Add serial dilutions of 2,3-Dimethylquinoxalin-5-amine, ciprofloxacin (for gyrase), or doxorubicin (for topoisomerase II).

    • Initiate the reaction by adding the respective enzyme (DNA gyrase or human topoisomerase II).

  • Incubation and Termination:

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Terminate the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, linear, and catenated).

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the conversion of the substrate DNA to the product. For example, inhibition of gyrase will result in a decrease in supercoiled DNA, while inhibition of topoisomerase II will prevent the decatenation of kDNA.

Comparative Data Table
Parameter2,3-Dimethylquinoxalin-5-amine (Hypothetical)Ciprofloxacin (Reference)Doxorubicin (Reference)
Target Enzyme DNA Gyrase / Topo IIBacterial DNA Gyrase & Topo IVHuman Topoisomerase II
Mechanism Inhibition of enzyme catalysisTrapping of gyrase-DNA complexIntercalation and Topo II poisoning
Expected EC50 To be determinedµM rangeµM range
Cellular Effect Antibacterial / AnticancerAntibacterialAnticancer

Hypothesis 3: 2,3-Dimethylquinoxalin-5-amine as an Inducer of Oxidative Stress

Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are bioreductive compounds that can be metabolized to generate reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids, ultimately causing cell death.

Comparative Compound: Doxorubicin

In addition to its effects on topoisomerase II, doxorubicin is also known to induce oxidative stress through the generation of ROS, which contributes to its cardiotoxic side effects[1][15].

Experimental Workflow: Intracellular ROS Detection

The following workflow describes a fluorescence-based assay to measure the generation of intracellular ROS.

G cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_detection Detection seed_cells Seed cells in a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells treat_cells Treat cells with 2,3-Dimethylquinoxalin-5-amine, Doxorubicin, and vehicle control incubate_cells->treat_cells incubate_treatment Incubate for the desired time treat_cells->incubate_treatment add_dcfda Add DCFH-DA fluorescent probe incubate_treatment->add_dcfda incubate_probe Incubate for 30-60 minutes add_dcfda->incubate_probe wash_cells Wash cells to remove excess probe incubate_probe->wash_cells read_plate Measure fluorescence (Ex/Em ~485/535 nm) wash_cells->read_plate

Caption: Workflow for intracellular ROS detection assay.

Detailed Protocol: DCFH-DA Assay

This protocol is based on standard methods for measuring intracellular ROS[24].

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line) in a 96-well black, clear-bottom plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2,3-Dimethylquinoxalin-5-amine, doxorubicin (as a positive control), and a vehicle control.

    • Incubate for a time period relevant to the expected biological effect (e.g., 1-24 hours).

  • ROS Staining:

    • Remove the treatment media and wash the cells with a buffered saline solution.

    • Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Comparative Data Table
Parameter2,3-Dimethylquinoxalin-5-amine (Hypothetical)Doxorubicin (Reference)
Effect Induction of intracellular ROSInduction of intracellular ROS
Mechanism Potential bioreductive activationRedox cycling of the quinone moiety
Expected Outcome Dose-dependent increase in fluorescenceDose-dependent increase in fluorescence
Cellular Consequence Oxidative stress, apoptosisOxidative stress, apoptosis, cardiotoxicity

Anticipated Outcomes and Further Directions

The experimental framework outlined in this guide will enable researchers to systematically investigate the primary mechanisms of action of 2,3-Dimethylquinoxalin-5-amine. The results from these assays will provide a crucial foundation for understanding its biological activity and potential therapeutic applications.

  • If 2,3-Dimethylquinoxalin-5-amine demonstrates potent kinase inhibition , subsequent studies should focus on identifying the specific kinase targets through broader kinase profiling and investigating its effects on downstream signaling pathways.

  • If the compound inhibits DNA gyrase or topoisomerase II , further research should explore its potential as an antibacterial or anticancer agent, respectively, and investigate its DNA binding properties.

  • If it induces significant oxidative stress , the next steps would involve elucidating the specific reactive oxygen species generated and assessing its potential as a pro-apoptotic agent.

It is also plausible that 2,3-Dimethylquinoxalin-5-amine may exhibit a combination of these mechanisms, a common feature of many bioactive molecules. The comparative approach with well-characterized drugs will be instrumental in dissecting these multifaceted effects.

Conclusion

While the specific biological role of 2,3-Dimethylquinoxalin-5-amine remains to be fully elucidated, its quinoxaline core provides a strong rationale for investigating its potential as a modulator of key cellular processes. The comparative and hypothesis-driven approach detailed in this guide offers a robust and efficient strategy for uncovering its mechanism of action. By systematically evaluating its effects on kinase signaling, DNA topology, and cellular redox status, researchers can pave the way for the potential development of a novel therapeutic agent.

References

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Comparative

A Researcher's Guide to Assessing the Selectivity of 2,3-Dimethylquinoxalin-5-amine

A Comparative Analysis of a Novel Kinase Inhibitor In the landscape of kinase inhibitor discovery, establishing the selectivity of a compound is as critical as determining its potency. An ideal kinase inhibitor will pote...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of a Novel Kinase Inhibitor

In the landscape of kinase inhibitor discovery, establishing the selectivity of a compound is as critical as determining its potency. An ideal kinase inhibitor will potently inhibit its intended target while minimally affecting other kinases, thereby reducing the potential for off-target toxicities. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2,3-Dimethylquinoxalin-5-amine, a promising anti-proliferative agent. While its precise molecular target is under active investigation, its quinoxaline scaffold is a known pharmacophore for kinase inhibition. For the purpose of this illustrative guide, we will consider its hypothetical primary target to be Tyrosine Kinase X (TK-X) .

This guide will compare the selectivity profile of 2,3-Dimethylquinoxalin-5-amine against two well-characterized kinase inhibitors: the broadly non-selective inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib . Through a series of established experimental protocols, we will delineate a practical approach for researchers to rigorously evaluate the selectivity of their own compounds.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Due to the high degree of structural conservation in the ATP-binding pocket across many kinases, achieving selectivity can be a significant challenge.[2] A non-selective inhibitor can lead to a cascade of unintended biological consequences, manifesting as cellular toxicity or other adverse effects. Therefore, a thorough understanding of a compound's interaction with the broader kinome is a cornerstone of preclinical drug development.

This guide will explore three orthogonal, state-of-the-art methodologies for assessing kinase inhibitor selectivity:

  • In Vitro Kinase Panel Screening: A direct measure of a compound's inhibitory activity against a large panel of purified kinases.

  • Chemoproteomic Profiling with Kinobeads: An affinity-based method to identify kinase targets in their native state from cell lysates.[3]

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that confirms target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[4][5]

Comparative Selectivity Profiles: A Hypothetical Analysis

To contextualize the experimental approaches, we present a hypothetical selectivity profile for 2,3-Dimethylquinoxalin-5-amine in comparison to Staurosporine and Dasatinib against our target of interest, TK-X, and a selection of common off-targets.

Compound Primary Target IC50 (TK-X, nM) Off-Target Kinase A (IC50, nM) Off-Target Kinase B (IC50, nM) Off-Target Kinase C (IC50, nM) Selectivity Score (Off-Target A / TK-X)
2,3-Dimethylquinoxalin-5-amine TK-X15>10,0002,5008,000>667
Dasatinib Multi-kinase510501002
Staurosporine Broad Spectrum10515200.5

This data is illustrative and intended for comparative purposes within this guide.

Experimental Protocols for Selectivity Assessment

In Vitro Kinase Panel Screening

This is often the first step in selectivity profiling, providing a broad overview of a compound's activity across the kinome.

Principle: The inhibitory effect of the test compound is measured against a large panel of purified recombinant kinases. The activity is typically determined by measuring the phosphorylation of a substrate, often using a radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo) assay.[6]

Step-by-Step Methodology (ADP-Glo Assay):

  • Compound Preparation: Prepare a serial dilution of 2,3-Dimethylquinoxalin-5-amine, Staurosporine, and Dasatinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate for that kinase, and ATP at a concentration close to its Km value for each kinase to be tested.[2]

  • Compound Addition: Add the diluted compounds to the respective wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for each kinase as a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.

  • ADP-Glo Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Kinase_Panel_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution Reaction Kinase Reaction Compound->Reaction Kinase_Mix Kinase/Substrate/ATP Mix Kinase_Mix->Reaction Stop_Deplete Stop Reaction (ADP-Glo Reagent) Reaction->Stop_Deplete Incubate Detection Signal Generation (Detection Reagent) Stop_Deplete->Detection Incubate Readout Luminescence Reading Detection->Readout IC50_Calc IC50 Determination Readout->IC50_Calc

Figure 1: Workflow for in vitro kinase panel screening using an ADP-Glo assay.

Chemoproteomic Profiling with Kinobeads

This method provides a snapshot of the kinases that physically interact with the compound in a more physiological context, using a whole-cell lysate.[3][7]

Principle: Kinobeads are an affinity matrix comprised of multiple non-selective kinase inhibitors immobilized on sepharose beads.[3] These beads are used to capture a large portion of the kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the test compound. The compound will bind to its target kinases, preventing them from being captured by the kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured in the presence of the compound indicates a direct interaction.

Step-by-Step Methodology:

  • Cell Lysis: Harvest and lyse cells (e.g., a cancer cell line relevant to the compound's anti-proliferative activity) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Clarify the lysate by centrifugation to remove insoluble material. Determine the protein concentration of the supernatant.

  • Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of 2,3-Dimethylquinoxalin-5-amine (or the comparator compounds) for a defined period (e.g., 1 hour) at 4°C. A DMSO control is essential.

  • Kinobead Incubation: Add the kinobead slurry to the lysates and incubate for an additional period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase capture.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Identify the kinases and quantify their relative abundance in each sample. The dose-dependent decrease in the amount of a kinase pulled down by the beads in the presence of the compound is used to generate a competition binding curve and determine the IC50 for that interaction.

Kinobeads_Workflow Cell_Lysate Cell Lysate Compound_Incubation Incubate with Test Compound Cell_Lysate->Compound_Incubation Kinobead_Pulldown Kinobead Affinity Purification Compound_Incubation->Kinobead_Pulldown Washing Wash Beads Kinobead_Pulldown->Washing Digestion On-Bead Digestion Washing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify & Quantify Kinase Targets LC_MS->Data_Analysis

Figure 2: A simplified workflow for kinobeads-based chemoproteomic profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in living cells.[5][8] It provides direct evidence that a compound reaches and binds to its intended target in a physiological environment.

Principle: The binding of a ligand to a protein can alter its thermal stability.[4] In CETSA, intact cells are treated with the compound and then heated to various temperatures. The denatured and aggregated proteins are then separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry. A compound that binds to and stabilizes its target will result in more of that protein remaining soluble at higher temperatures compared to the untreated control.

Step-by-Step Methodology (Isothermal Dose-Response):

  • Cell Treatment: Treat cultured cells with a range of concentrations of 2,3-Dimethylquinoxalin-5-amine. Include a DMSO vehicle control.

  • Heating: Heat the treated cells at a specific temperature that is known to cause partial denaturation of the target protein, TK-X. This temperature must be determined empirically in a preliminary experiment.

  • Cell Lysis: Lyse the cells by freeze-thawing or other methods that do not use detergents that would disrupt protein aggregates.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of TK-X using an appropriate method, such as Western blotting with a specific antibody.

  • Data Analysis: For each compound concentration, quantify the band intensity of TK-X. Plot the amount of soluble TK-X against the compound concentration to generate a dose-response curve, from which an EC50 value for thermal stabilization can be derived.

CETSA_Workflow cluster_cell Cellular Phase cluster_biochem Biochemical Phase Cell_Treatment Treat Cells with Compound Heating Heat Treatment Cell_Treatment->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification

Figure 3: The experimental workflow for an isothermal dose-response CETSA experiment.

Synthesizing the Data for a Comprehensive Selectivity Assessment

Each of these methods provides a different and complementary piece of the selectivity puzzle.

  • In vitro screening offers a broad, quantitative view of a compound's interactions with a large number of purified kinases, but may not always reflect the cellular environment.

  • Kinobeads profiling identifies targets in a more physiological context (a cell lysate), but it is an in vitro method after cell lysis.

  • CETSA provides the ultimate confirmation of target engagement within intact, living cells, but it is typically focused on a smaller number of pre-selected targets.

By integrating the data from these orthogonal approaches, researchers can build a high-confidence selectivity profile for their compound of interest. For 2,3-Dimethylquinoxalin-5-amine, a favorable outcome would be potent inhibition of TK-X in the in vitro kinase assay, specific and dose-dependent competition for TK-X in the kinobeads experiment, and a clear thermal stabilization of TK-X in the CETSA assay, all while showing minimal interaction with other kinases across these platforms. This multi-faceted approach provides the robust, self-validating data required for advancing a compound through the drug discovery pipeline.

References

  • Chen, B., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(10), 2829-2832. [Link]

  • Fukushima, S. (1999). Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment. Cancer Letters, 143(2), 157-159. [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoxalin-6-amine. National Center for Biotechnology Information. [Link]

  • Gassama-Diagne, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8206. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 225-236. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456. [Link]

  • Duncan, J. S., et al. (2012). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 11(10), 961-976. [Link]

  • Chen, B., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(10), 2829-2832. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1106-1116. [Link]

  • National Center for Biotechnology Information. (n.d.). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(29), 6385-6401. [Link]

  • ResearchGate. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • Iida, T., et al. (2024). Identification of Proteolysis Targeting Chimeras (PROTACs) for Lysine Demethylase 5 and Their Neurite Outgrowth-Promoting Activity. Chemical & Pharmaceutical Bulletin, 72(7), 638-647. [Link]

  • MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]

  • Choudhary, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 336-346. [Link]

  • BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]

  • HMS LINCS Project. (2016). KiNativ data. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethylquinoxalin-5-amine

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The compounds we handle, such as 2,3-Dimethylquino...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The compounds we handle, such as 2,3-Dimethylquinoxalin-5-amine, are powerful tools in our research arsenal. This quinoxaline derivative, a heterocyclic aromatic amine, serves as a vital building block in the synthesis of pharmacologically active agents.[1] However, its chemical nature necessitates a rigorous and informed approach to its disposal.

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethylquinoxalin-5-amine. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

The Foundation of Safe Disposal: Hazard Identification

Effective disposal protocols are built upon a thorough understanding of a chemical's intrinsic hazards. 2,3-Dimethylquinoxalin-5-amine, as an aromatic amine, possesses several risk factors that directly inform its handling and disposal pathway. The primary hazards, based on data from closely related quinoxaline structures and the general class of aromatic amines, are summarized below.[2][3]

Hazard ClassificationGHS Hazard StatementImplication for Disposal Protocol
Acute Oral Toxicity (Category 4) H302: Harmful if swallowedPersonnel must wear appropriate PPE to prevent accidental ingestion. Spills must be managed carefully to avoid creating dust or aerosols.
Skin Irritation (Category 2) H315: Causes skin irritationDirect skin contact must be avoided. Impervious gloves are mandatory. Contaminated clothing must be removed and decontaminated immediately.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationEye protection is essential. In case of contact, immediate and thorough rinsing is required.[3]
Acute Aquatic Hazard (Category 1) H400: Very toxic to aquatic lifeThis is the critical driver for disposal. The chemical must NOT be disposed of via sinks or drains. This prevents its release into waterways where it can cause significant ecological damage.
Potential Carcinogenicity H350: May cause cancerAs with many aromatic amines, there is a potential for carcinogenicity, reinforcing the need for stringent containment and minimal exposure.[4]

The Core Directive: Isolate, Contain, and Transfer

Given its high aquatic toxicity and potential health hazards, the guiding principle for disposing of 2,3-Dimethylquinoxalin-5-amine is absolute containment.

Under no circumstances should this compound or its solutions be poured down the drain. [5] The environmental impact of such an action would be significant. Similarly, disposal in standard solid waste is prohibited. All waste containing this chemical must be treated as regulated hazardous waste and transferred to an approved disposal facility.[6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2,3-Dimethylquinoxalin-5-amine from the point of generation to the point of collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the correct PPE. This is your primary defense against exposure.[7]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream

Proper segregation prevents accidental and potentially dangerous chemical reactions within a waste container.[8]

  • Designated Container: All waste containing 2,3-Dimethylquinoxalin-5-amine (both solid and liquid) must be collected in a dedicated hazardous waste container.

  • Avoid Incompatibilities: Ensure the waste container does not contain incompatible materials. Key incompatibilities for amines include:

    • Strong oxidizing agents

    • Strong acids

    • Bases[2][8]

  • Solid vs. Liquid: Use separate containers for solid waste (contaminated weigh paper, gloves, absorbent pads) and liquid waste (unused solutions, rinsate).

Step 3: Containerization and Labeling

Proper containment and communication are crucial for safety and compliance.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[8]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "2,3-Dimethylquinoxalin-5-amine "

    • The accumulation start date (the date the first drop of waste enters the container).

    • Associated hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Decontamination of Empty Containers

An "empty" container that once held 2,3-Dimethylquinoxalin-5-amine must be decontaminated to be considered non-hazardous.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can fully dissolve the compound.

  • Collect Rinsate: Crucially, all rinsate from these washes must be collected and added to the liquid hazardous waste container. [6]

  • Final Wash: After the solvent rinses, wash the container with soap and water.

  • Air Dry: Allow the container to air dry completely before recycling or disposing of it as regular laboratory glassware/plastic.[9]

Step 5: Final Disposal and Collection

The final step is the safe transfer of the contained waste to professionals.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central storage location, away from incompatible chemicals.

  • Arrange Pickup: Follow your institution's specific procedures to request a pickup from your Environmental Health and Safety (EHS) department or a licensed environmental waste contractor.[6]

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Spill Management:

    • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

    • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if dust is present.

    • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[10]

    • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Use non-sparking tools.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • First Aid for Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dimethylquinoxalin-5-amine waste.

G cluster_waste_type Identify Waste Type cluster_containment Segregate & Contain start Waste Generation (2,3-Dimethylquinoxalin-5-amine) is_liquid Liquid Waste (e.g., solutions, rinsate) start->is_liquid is_solid Solid Waste (e.g., contaminated gloves, paper) start->is_solid liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container solid_container Collect in Labeled Solid Waste Container is_solid->solid_container store Store in Designated Satellite Accumulation Area liquid_container->store solid_container->store collect Arrange Collection by Certified Waste Handler (EHS) store->collect

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethylquinoxalin-5-amine

As researchers and drug development professionals, our work with novel chemical entities like 2,3-Dimethylquinoxalin-5-amine is foundational to discovery. This compound, belonging to the quinoxaline family of aromatic am...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,3-Dimethylquinoxalin-5-amine is foundational to discovery. This compound, belonging to the quinoxaline family of aromatic amines, holds significant interest. However, its potential bioactivity necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the first step in establishing a safe handling protocol. The primary hazards are associated with the quinoxaline core and the aromatic amine functional group. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory tract, and some are suspected carcinogens.[1][2]

Based on data for the closely related 2,3-Dimethylquinoxaline, we can anticipate the following hazards.

Hazard ClassificationGHS Hazard StatementRationale for Concern
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[3]Accidental ingestion of even small quantities can lead to toxic effects. This underscores the critical rule: do not eat, drink, or smoke when handling this product.[1][3]
Skin Irritation (Category 2) H315: Causes skin irritation[3][4]Direct contact can cause inflammation, redness, and discomfort. More significantly, skin is a primary route for systemic absorption of aromatic amines.[2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1][3][4]The compound can cause significant, potentially lasting damage upon contact with the eyes.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation[3][4]Inhalation of the powdered compound can irritate the respiratory tract. All handling of solids must be done in a controlled, ventilated environment.
Acute Aquatic Hazard (Category 1) H400: Very toxic to aquatic lifeThis highlights the need for stringent disposal protocols to prevent environmental release.

Core PPE Requirements: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection and use must be deliberate and matched to the specific task and associated risks.

Hand Protection: Preventing Dermal Absorption

The primary risk with aromatic amines is dermal contact and subsequent systemic absorption. Therefore, robust hand protection is non-negotiable.

  • Glove Selection: Standard lightweight nitrile gloves are a minimum requirement. For prolonged handling or when working with solutions, consider heavier-duty nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • The Double-Gloving Technique: This is a field-proven best practice. It provides a critical safety buffer—if the outer glove is compromised, the inner glove still offers protection. It also allows for the safe removal of the contaminated outer layer without touching it with a bare hand.

Eye and Face Protection: Shielding from Splashes and Particulates
  • Minimum Requirement: At all times, wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards. Standard safety glasses with side shields do not provide adequate protection from splashes.

  • Elevated Risk Scenarios: When handling larger quantities (>1g) of the solid where dust may be generated, or any quantity of a solution with a splash potential, a full-face shield must be worn over the chemical splash goggles. This protects the entire face from contact.

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A clean, fully-buttoned lab coat with cuffed sleeves is mandatory. This prevents the compound from settling on personal clothing.

  • Chemical-Resistant Apron: For procedures involving significant quantities of solutions or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: The Primacy of Engineering Controls
  • Primary Control: The most critical piece of equipment for respiratory protection is not a mask, but an engineering control. All handling of solid 2,3-Dimethylquinoxalin-5-amine must be performed inside a certified chemical fume hood. [4] This contains any dust or vapors at the source.

  • Secondary Control: In the rare event that engineering controls are insufficient or during a significant spill cleanup, a respirator may be required. A half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges would be appropriate. Use of respirators requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[6]

Procedural Blueprint: Safe Operations from Start to Finish

Workflow for PPE Selection and Use

The level of PPE required is dictated by the specific task. The following flowchart illustrates a decision-making process for ensuring adequate protection.

PPE_Workflow cluster_start Task Initiation cluster_assessment Risk Assessment cluster_ppe Required PPE Ensemble start Handling 2,3-Dimethylquinoxalin-5-amine q_form Solid or Solution? start->q_form q_scale_solid Weighing <100mg in fume hood? q_form->q_scale_solid Solid q_scale_solution Volume <50mL & Low Splash Risk? q_form->q_scale_solution Solution ppe_low_solid STANDARD PPE • Double Nitrile Gloves • Goggles • Lab Coat q_scale_solid->ppe_low_solid Yes ppe_high_solid ENHANCED PPE • Standard PPE • + Face Shield q_scale_solid->ppe_high_solid No (Larger Scale) ppe_low_solution STANDARD PPE • Double Nitrile Gloves • Goggles • Lab Coat q_scale_solution->ppe_low_solution Yes ppe_high_solution ENHANCED PPE • Standard PPE • + Face Shield • + Chem-Resistant Apron q_scale_solution->ppe_high_solution No (Larger Volume/Splash Risk)

Sources

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